Product packaging for 2-Chloroacrolein(Cat. No.:CAS No. 683-51-2)

2-Chloroacrolein

Cat. No.: B1216256
CAS No.: 683-51-2
M. Wt: 90.51 g/mol
InChI Key: ZWHANXMMZRUTAY-UHFFFAOYSA-N
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Description

2-Chloroacrolein (CAS 683-51-2) is a reactive, chlorinated unsaturated aldehyde with the molecular formula C3H3ClO and a molecular weight of 90.51 g/mol . Its structure, characterized by an aldehyde group conjugated with a vinyl chloride moiety, makes it a valuable and versatile building block in synthetic organic chemistry . This compound is recognized by several synonyms, including 2-chloroprop-2-enal and α-chloroacrolein . A key application documented in patent literature is its use as a crucial chemical intermediate in the production of other derivatives, demonstrating its utility in multi-step synthetic routes . The compound's high reactivity allows it to participate in various cyclization and addition reactions. For instance, it can undergo a Diels-Alder reaction with 1,3-cyclopentadiene to form a bicyclic aldehyde, and it also serves as a precursor for the synthesis of 2-chloroacrylonitrile upon reaction with hydrogen cyanide . Researchers should note that this compound is typically stabilized with inhibitors like hydroquinone to prevent polymerization during storage . It is air-sensitive and should be kept in a tightly closed container under cool, dry, and well-ventilated conditions. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3ClO B1216256 2-Chloroacrolein CAS No. 683-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClO/c1-3(4)2-5/h2H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHANXMMZRUTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987830
Record name 2-Chloroacrolein
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Molecular Weight

90.51 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-51-2
Record name 2-Propenal, 2-chloro-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Chloroacrolein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloroacrolein
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Record name 2-CHLOROACROLEIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroacrolein (ClC₃H₃O), a halogenated α,β-unsaturated aldehyde, is a highly reactive molecule owing to the concurrent presence of a carbon-carbon double bond, a carbonyl group, and a chlorine atom. This unique structural arrangement confers a diverse and versatile reactivity profile, making it a valuable, albeit challenging, synthon in organic chemistry. Its utility spans various transformations, including cycloadditions, conjugate additions, and as a precursor for more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in synthetic methodologies relevant to pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid with a pungent odor. A summary of its key physical and chemical properties is presented in Table 1. Due to its high reactivity and potential for polymerization, it is often prepared in situ or used immediately after synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₃ClO[1][2]
Molecular Weight 90.51 g/mol [1][2]
CAS Number 683-51-2[1]
Boiling Point ~79.6 °C (rough estimate)[3]
Density ~1.199 g/cm³[3]
Refractive Index ~1.4630[3]
Solubility Soluble in many organic solvents.
Appearance Colorless to yellowish liquid.

Synthesis of this compound

A common method for the preparation of this compound involves the gas-phase chlorination of acrolein.[4]

Experimental Protocol: Gas-Phase Chlorination of Acrolein[4]

Materials:

  • Acrolein

  • Chlorine gas

  • Inert gas (e.g., nitrogen, argon)

  • Reaction tube (e.g., quartz)

  • Heating apparatus

  • Condensation train (e.g., cold traps)

Procedure:

  • A gaseous mixture of acrolein and chlorine, in a mole ratio ranging from 1:2 to 2:1, is prepared. This mixture is diluted with an inert gas, up to approximately 50% by volume, to moderate the reaction.

  • The reaction mixture is passed through a reaction zone heated to a temperature between 100 °C and 200 °C.

  • The residence time of the reacting gas mixture in the heated zone is maintained between 0.1 and 3 seconds.

  • The effluent gas from the reactor, containing this compound, unreacted starting materials, and hydrogen chloride as a byproduct, is passed through a series of cold traps (e.g., cooled with a dry ice/acetone bath) to condense the product.

  • The condensed liquid is then purified by fractional distillation to isolate this compound.

Note: This reaction should be carried out in a well-ventilated fume hood due to the high toxicity and volatility of acrolein and chlorine.

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the β-carbon of the double bond, as well as the dienophilic character of the α,β-unsaturated system.

General Reactivity Pathway

The following diagram illustrates the principal modes of reactivity for this compound.

2_Chloroacrolein_Reactivity cluster_reactions Key Reactions cluster_products Product Classes 2_Chloroacrolein 2_Chloroacrolein Diels_Alder [4+2] Cycloaddition (Diels-Alder Reaction) 2_Chloroacrolein->Diels_Alder Diene Michael_Addition 1,4-Conjugate Addition (Michael Addition) 2_Chloroacrolein->Michael_Addition Nucleophile Cyclohexene_Derivatives Substituted Cyclohexenes Diels_Alder->Cyclohexene_Derivatives Adducts β-Substituted Carbonyl Compounds Michael_Addition->Adducts

Caption: General reactivity pathways of this compound.

Diels-Alder Reaction

As a dienophile, this compound readily participates in [4+2] cycloaddition reactions with conjugated dienes to form substituted cyclohexene derivatives.[5][6][7] The electron-withdrawing nature of the formyl and chloro groups enhances its dienophilic character.

Materials:

  • This compound

  • Conjugated diene (e.g., cyclopentadiene, 1,3-butadiene)

  • Anhydrous solvent (e.g., diethyl ether, toluene, or dichloromethane)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the conjugated diene in the chosen anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C) to control the exothermic reaction.

  • Slowly add a solution of this compound in the same solvent to the diene solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography on silica gel or by distillation under reduced pressure.

Michael Addition (1,4-Conjugate Addition)

The electron-deficient β-carbon of this compound is susceptible to nucleophilic attack in a Michael-type or 1,4-conjugate addition. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine, a thiol, or a malonate ester)

  • A suitable solvent (e.g., ethanol, THF, or DMF)

  • A base (if required to generate the nucleophile, e.g., sodium ethoxide for malonate esters)

  • Reaction vessel with a magnetic stirrer

  • Inert atmosphere (optional, depending on the sensitivity of the nucleophile)

Procedure:

  • In a reaction vessel, dissolve the nucleophile (and the base, if necessary) in the chosen solvent.

  • Cool the mixture to an appropriate temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of this compound in the same solvent to the nucleophile solution with stirring.

  • Stir the reaction mixture for a period of time until the reaction is complete, as indicated by TLC analysis.

  • Quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (likely in the region of 9-10 ppm) and the two vinyl protons on the double bond (likely in the region of 6-7.5 ppm), which may exhibit coupling to each other.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon (typically >180 ppm), and the two sp² hybridized carbons of the double bond.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹) and a band for the C=C stretch (around 1600-1640 cm⁻¹). A C-Cl stretching vibration would be expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development and Organic Synthesis

The reactivity of this compound makes it a useful building block in the synthesis of various heterocyclic compounds and complex organic molecules. Its ability to undergo Diels-Alder reactions provides a direct route to six-membered rings, which are common scaffolds in many pharmaceutical agents. The Michael addition reaction allows for the introduction of a variety of functional groups at the β-position, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is expected to be toxic, lachrymatory, and an irritant to the skin, eyes, and respiratory tract. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Due to its propensity to polymerize, it should be stored under refrigeration and used promptly after preparation.

Conclusion

This compound is a versatile reagent with a rich and diverse chemical reactivity. Its ability to participate in fundamental organic transformations like the Diels-Alder and Michael addition reactions makes it a valuable tool for the synthesis of complex molecules. A thorough understanding of its chemical properties and reactivity, coupled with careful handling, will enable researchers and scientists to effectively utilize this synthon in the development of new pharmaceuticals and advanced materials.

References

Spectroscopic Profile of 2-Chloroacrolein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly reactive α,β-unsaturated aldehyde, 2-chloroacrolein (also known as 2-chloroprop-2-enal). The information presented herein is intended to support research and development activities by providing key spectral parameters for the identification and characterization of this compound. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of direct experimental data in publicly accessible literature, some values are supplemented with data from closely related analogs and theoretical predictions to provide a more complete profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the aldehydic proton and the two vinylic protons.

Proton Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz)
Aldehyde (-CHO)9.31[1]Singlet (or very small coupling)N/A
Vinylic (=CH₂)6.72[1]DoubletNot available
Vinylic (=CH₂)6.57[1]DoubletNot available

Note: While the chemical shifts for the vinylic protons have been reported, the geminal coupling constant (²JHH) between them is not specified in the available literature. Typically, for terminal methylene protons, this value can range from 0 to 3 Hz.

¹³C NMR (Carbon-13 NMR)

Carbon Assignment Predicted Chemical Shift (δ) (ppm)
Carbonyl (C=O)185 - 195
Vinylic (-C(Cl)=)130 - 140
Vinylic (=CH₂)125 - 135
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the carbon-chlorine bond.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1680 - 1700Strong
C=C Stretch (Alkene)1620 - 1640Medium
=C-H Stretch (Vinylic)3000 - 3100Medium
C-Cl Stretch600 - 800Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are listed below. The presence of chlorine would result in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Adduct Predicted m/z
[M]⁺89.987
[M+H]⁺90.995
[M+Na]⁺112.976
[M-H]⁻88.980

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-5 seconds

    • Acquisition Time (aq): 2-4 seconds

    • Spectral Width (sw): Approximately 16 ppm

¹³C NMR Acquisition:

  • Spectrometer: A spectrometer equipped with a broadband probe.

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

  • Acquisition Parameters:

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2-5 seconds

    • Spectral Width (sw): Approximately 240 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

  • Place a small drop of neat this compound between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin liquid film.

FTIR Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Number of Scans: 16-32

    • Resolution: 4 cm⁻¹

  • A background spectrum of the clean, empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, this compound is well-suited for GC-MS analysis. A dilute solution in a volatile solvent (e.g., dichloromethane or hexane) can be injected into the GC.

  • Direct Infusion: A dilute solution can be directly infused into the mass spectrometer's ion source.

Ionization Method:

  • Electron Ionization (EI): This is a common method for GC-MS and provides detailed fragmentation patterns.

  • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that can be used to primarily observe the molecular ion.

Mass Analyzer:

  • A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification of this compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared Spectroscopy (IR) Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR NMR_Data Connectivity & Stereochemistry H_NMR->NMR_Data C_NMR->NMR_Data Structure_Elucidation Structure Elucidation MS_Data->Structure_Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

2-Chloroacrolein CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 683-51-2

Molecular Formula: C₃H₃ClO

This technical guide provides an in-depth overview of 2-Chloroacrolein, a reactive α,β-unsaturated aldehyde. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound, also known as α-chloroacrolein or 2-chloro-2-propenal, is a chlorinated aldehyde with the structure depicted below. Its reactivity is largely dictated by the presence of the electrophilic carbon-carbon double bond conjugated with the carbonyl group, making it susceptible to nucleophilic attack.[1]

Molecular Structure:

A simple representation of the this compound molecule.

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be used as an estimate.

PropertyValueReference
Molecular Weight 90.51 g/mol [2]
Boiling Point 49.7°C at 760 mmHg[3]
Density 1.062 g/cm³[3]
Flash Point -3.7 ± 22.1 °C (Predicted)[3]
LogP 0.79 (Predicted)[3]
SMILES C=C(C=O)Cl[4]
InChI InChI=1S/C3H3ClO/c1-3(4)2-5/h2H,1H2[4]

Synthesis and Experimental Protocol

A primary method for the synthesis of this compound involves the direct chlorination of acrolein. The following experimental protocol is based on a patented method.[5]

Preparation of α-Chloroacrolein from Acrolein and Chlorine

Objective: To synthesize α-chloroacrolein by the gas-phase reaction of acrolein and chlorine.

Materials:

  • Acrolein

  • Chlorine gas

  • Inert gas (e.g., Nitrogen, Argon, Helium, Carbon Dioxide)

  • Reaction vessel equipped with heating and gas inlet/outlet

  • Condensation system (e.g., brine-cooled condensers, Dry Ice traps)

Procedure:

  • A gaseous mixture of acrolein and chlorine, with a mole ratio ranging from approximately 1:1 to 3:1, is prepared.

  • This mixture is diluted with an inert gas, such as nitrogen, to about 50% by volume.

  • The diluted gas mixture is passed through a reaction zone heated to a temperature between 75°C and 350°C (preferred range: 100°C to 200°C).

  • The flow rate is controlled to ensure a residence time of the reacting gases in the reaction zone of approximately 0.05 to 5 seconds.

  • The effluent gases from the reactor are passed through a series of condensers cooled with brine and subsequently through traps cooled with Dry Ice to condense the product.

  • The non-condensed gases are vented to a suitable exhaust system.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Acrolein and chlorine are toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Reactivity and Potential Applications

The reactivity of this compound is characteristic of α,β-unsaturated carbonyl compounds.[1] It can undergo nucleophilic addition at the β-carbon (Michael addition) and is a dienophile in Diels-Alder reactions.[1] This reactivity makes it a potentially useful intermediate in organic synthesis. For instance, it can be used in the preparation of nitrogen-containing heterocyclic compounds through reactions with ammonia derivatives.[6]

While specific, large-scale industrial applications are not widely documented, its structural motifs suggest its utility as a building block for more complex molecules in pharmaceutical and materials science research.

Biological Activity and Toxicity

As a member of the α,β-unsaturated aldehyde class, this compound is expected to exhibit significant biological activity, primarily driven by its electrophilic nature. These compounds are known to be toxic and can interact with biological nucleophiles such as proteins and DNA.[7][8]

The primary mechanism of toxicity for α,β-unsaturated aldehydes is believed to be through Michael addition reactions with cellular thiols, particularly glutathione (GSH).[1][8] Depletion of cellular glutathione can lead to oxidative stress and subsequent cellular damage. Furthermore, the ability of these compounds to react with DNA can result in mutagenicity.[7][9] this compound has been reported to have mutation data and is considered a questionable carcinogen with experimental tumorigenic data.[3][10] It is poisonous by the intraperitoneal route.[3][10]

The proposed mechanism of toxicity is illustrated in the following diagram:

Toxicity_Pathway chloroacrolein This compound cell_membrane Cellular Uptake chloroacrolein->cell_membrane gsh Glutathione (GSH) cell_membrane->gsh Michael Addition dna DNA cell_membrane->dna Nucleophilic Attack gsh_adduct GSH Adduct gsh->gsh_adduct gsh_depletion GSH Depletion gsh_adduct->gsh_depletion oxidative_stress Oxidative Stress gsh_depletion->oxidative_stress cellular_damage Cellular Damage oxidative_stress->cellular_damage dna_adduct DNA Adducts dna->dna_adduct mutagenicity Mutagenicity/ Genotoxicity dna_adduct->mutagenicity mutagenicity->cellular_damage

Proposed mechanism of this compound toxicity.

Spectroscopic Data

Safety and Handling

This compound is considered a hazardous substance. It is reported to be a poison by intraperitoneal injection and a questionable carcinogen with mutagenic properties.[3][10] When heated to decomposition, it emits toxic vapors of hydrogen chloride.[3]

Handling Precautions:

  • Work in a well-ventilated chemical fume hood.

  • Use appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

This technical guide is intended for informational purposes only and does not constitute a comprehensive safety manual. Users should consult relevant safety data sheets (SDS) and institutional safety protocols before handling this compound.

References

Solubility of 2-Chloroacrolein in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2-Chloroacrolein in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. While extensive quantitative solubility data is not widely available in public literature, this document compiles known qualitative information and provides a framework for experimental determination.

This compound (CH₂=CClCHO) is a halogenated aldehyde with a polar carbonyl group and a carbon-carbon double bond. Its molecular structure suggests a degree of polarity, which governs its solubility in various organic solvents. Generally, its solubility can be inferred based on the "like dissolves like" principle. Polar solvents are more likely to dissolve this compound than nonpolar solvents.

A review of synthetic procedures provides insight into solvents in which this compound is soluble. For instance, a patented process for its production involves its dissolution in halogenated ethers and alkanes, as well as its extraction using an aromatic hydrocarbon.[1]

Qualitative Solubility Data

The following table summarizes the known and inferred solubility of this compound in a range of organic solvents.

Solvent ClassSolvent NameSolubilitySource / Rationale
Halogenated Ether Di-(2-chloroethyl)etherSolubleUsed as a solvent in a documented synthesis of this compound.[1]
Halogenated Alkane 1,1,2,2-TetrachloroethaneSolubleUsed as a solvent in a documented synthesis of this compound.[1]
Aromatic Hydrocarbon BenzeneSolubleUsed as an extraction solvent for this compound.[1]
Ketones Acetone, Methyl Ethyl KetoneLikely SolubleThe polarity of the ketone carbonyl group is expected to interact favorably with the polar carbonyl of this compound.
Ethers Diethyl ether, Tetrahydrofuran (THF)Likely SolubleEthers are good solvents for a wide range of organic compounds, and their polarity should be sufficient to dissolve this compound.
Esters Ethyl acetateLikely SolubleSimilar in polarity to ketones and ethers, ester solvents are expected to be compatible.
Alcohols Methanol, Ethanol, IsopropanolLikely SolubleThe polar hydroxyl group should facilitate the dissolution of the polar this compound. However, reactivity is possible.
Chlorinated Solvents Dichloromethane, ChloroformLikely SolubleGiven its solubility in other chlorinated hydrocarbons, solubility in these common solvents is highly probable.
Aprotic Polar Solvents Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely SolubleThese solvents have high dielectric constants and are excellent solvents for polar molecules.
Nonpolar Hydrocarbons Hexane, HeptaneLikely InsolubleThe significant difference in polarity makes dissolution unlikely.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid or liquid solute in a solvent.

Objective: To determine the equilibrium concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • Vials with airtight seals

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature. Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for the settling of the excess solute. For fine suspensions, centrifugation at the experimental temperature is recommended to achieve clear separation of the liquid and solid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Immediately dilute the aliquot with a known volume of the mobile phase (for HPLC) or a suitable solvent (for GC) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in grams per 100 mL ( g/100 mL), moles per liter (mol/L), or as a mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for solubility determination.

Solubility_Determination_Workflow A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature Agitation) A->B Known Time & Temp C Phase Separation (Settling / Centrifugation) B->C Equilibrium Reached D Sample Withdrawal & Dilution C->D Clear Supernatant E Quantitative Analysis (HPLC / GC) D->E Diluted Aliquot F Data Calculation & Reporting E->F Concentration Data

Caption: Workflow for Solubility Determination.

References

A Technical Guide to Quantum Chemical Calculations for 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and reactive properties of 2-chloroacrolein. Given the utility of halogenated α,β-unsaturated carbonyl compounds in organic synthesis and their potential biological activities, a thorough understanding of their electronic structure and conformational preferences is paramount. This document outlines the theoretical background, computational methodologies, and expected outcomes from such studies, serving as a roadmap for researchers in computational chemistry and drug development.

Introduction to this compound

This compound (C₃H₃ClO) is a halogenated derivative of acrolein, the simplest unsaturated aldehyde. The presence of a chlorine atom on the α-carbon and the conjugated system of a carbon-carbon double bond and a carbonyl group bestows upon it a unique combination of reactivity and conformational complexity. Quantum chemical calculations offer a powerful, non-experimental avenue to explore its molecular properties with high accuracy. These computational methods are instrumental in predicting molecular geometries, vibrational frequencies, electronic transitions, and reaction mechanisms, providing insights that can be challenging to obtain through experimental means alone.

Conformational Analysis

This compound is expected to exist as two primary planar conformers due to rotation around the C-C single bond: the s-trans and s-cis isomers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic effects.

A critical aspect of the theoretical study of this compound is to determine the ground state geometry and the energy difference between its conformers. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.

Computational Methodology

A typical computational protocol for conformational analysis involves the following steps:

  • Initial Structure Generation: The starting geometries for the s-trans and s-cis conformers of this compound are built using molecular modeling software.

  • Geometry Optimization: The geometries of both conformers are optimized to find the stationary points on the potential energy surface. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common and effective choice for such calculations.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable conformer. These calculations also provide the zero-point vibrational energies (ZPVE) for energy corrections.

  • Energy Comparison: The relative energies of the conformers are determined by comparing their total electronic energies, including ZPVE corrections.

Expected Data Presentation

The results of the conformational analysis should be summarized in a clear, tabular format for easy comparison.

Table 1: Calculated Geometrical Parameters for the Conformers of this compound

Parameters-transs-cis
Bond Lengths (Å)
C1=C2ValueValue
C2-C3ValueValue
C3=O4ValueValue
C2-Cl5ValueValue
Bond Angles (°) **
∠(C1=C2-C3)ValueValue
∠(C2-C3=O4)ValueValue
∠(C1=C2-Cl5)ValueValue
Dihedral Angles (°) **
∠(C1=C2-C3=O4)~180~0

Note: The values in this table are placeholders and would be populated with the output from the quantum chemical calculations.

Table 2: Relative Energies of the this compound Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative ZPVE Corrected Energy (kcal/mol)
s-trans0.000.00
s-cisΔEΔE_zpve

Note: The s-trans conformer is typically assumed to be the lower energy state and is used as the reference.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies with remarkable accuracy, aiding in the assignment of experimental spectra.

Computational Methodology

The vibrational frequencies are obtained from the frequency calculations performed after geometry optimization. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).

Expected Data Presentation

A detailed comparison of the calculated and experimental vibrational frequencies is crucial for validating the computational model.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for the most stable conformer of this compound

Vibrational ModeCalculated (Unscaled)Calculated (Scaled)Experimental (FTIR)Experimental (Raman)
C=O stretchValueValueValueValue
C=C stretchValueValueValueValue
C-Cl stretchValueValueValueValue
CH₂ wagValueValueValueValue
...............

Note: This table would be populated with the full set of vibrational modes and their corresponding frequencies.

Electronic Properties and UV-Vis Spectroscopy

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into its reactivity and electronic transitions. The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, which is related to the chemical stability of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis).

Computational Methodology
  • Ground State Calculation: A ground state DFT calculation (e.g., B3LYP/6-311++G(d,p)) is performed on the optimized geometry.

  • TD-DFT Calculation: A TD-DFT calculation is then carried out to compute the excitation energies and oscillator strengths of the electronic transitions.

  • Solvent Effects: To compare with experimental spectra, which are often recorded in solution, solvent effects can be included in the calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Expected Data Presentation

Table 4: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy (eV)Value
LUMO Energy (eV)Value
HOMO-LUMO Gap (eV)Value

Table 5: Calculated and Experimental UV-Vis Spectral Data for this compound

TransitionCalculated Wavelength (nm)Oscillator StrengthExperimental Wavelength (nm)
n -> πValueValueValue
π -> πValueValueValue

Note: The transitions and corresponding wavelengths are placeholders.

Experimental Protocols

While this guide focuses on theoretical calculations, a brief mention of relevant experimental protocols is pertinent for context and validation.

Synthesis of this compound

A known method for the synthesis of this compound involves the reaction of acrolein with chlorine gas in a heated reaction zone, diluted with an inert gas.[1]

Spectroscopic Measurements
  • FTIR Spectroscopy: The FTIR spectrum of this compound can be recorded using a standard FTIR spectrometer in the gas phase or as a thin film between KBr plates.

  • Raman Spectroscopy: The Raman spectrum can be obtained using a Raman spectrometer with a suitable laser excitation source.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is typically measured in a suitable solvent (e.g., ethanol, cyclohexane) using a double-beam UV-Vis spectrophotometer.

Handling and Safety

Acrolein and its derivatives are toxic and highly flammable. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[2][3][4]

Visualizations

Diagrams are essential for visualizing complex relationships and workflows.

computational_workflow cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output & Analysis start Initial Molecular Structure (s-cis and s-trans) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc td_dft TD-DFT Calculation geom_opt->td_dft geom_data Optimized Geometries (Bond lengths, angles) freq_calc->geom_data energy_data Relative Energies freq_calc->energy_data vib_data Vibrational Frequencies (IR/Raman Spectra) freq_calc->vib_data uv_data Electronic Transitions (UV-Vis Spectrum) td_dft->uv_data

Caption: A generalized workflow for the quantum chemical calculation of this compound properties.

References

Environmental Fate and Transport of 2-Chloroacrolein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Experimental data on the environmental fate and transport of 2-chloroacrolein are limited. This guide utilizes data predicted by the US EPA's EPI Suite™ and information on the analogous compound, acrolein, to provide a comprehensive overview. All predicted data are clearly indicated.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely governed by its physicochemical properties. The following table summarizes the predicted properties for this compound, which are critical for assessing its partitioning and movement in the environment.

PropertyPredicted ValueReference
Molecular Formula C₃H₃ClO-
Molecular Weight 90.51 g/mol -
Boiling Point 89.6 °CEPI Suite™
Melting Point -68.4 °CEPI Suite™
Vapor Pressure 81.1 mmHg at 25 °CEPI Suite™
Water Solubility 1.08 x 10⁵ mg/L at 25 °CEPI Suite™
Log Octanol-Water Partition Coefficient (Log Kow) 0.77EPI Suite™
Henry's Law Constant 1.15 x 10⁻⁴ atm-m³/mole at 25 °CEPI Suite™
Soil Organic Carbon-Water Partitioning Coefficient (Koc) 13.8 L/kgEPI Suite™

Environmental Fate and Transport

The following sections detail the expected behavior of this compound in the primary environmental compartments: air, water, and soil.

Atmospheric Fate

Due to its high vapor pressure, this compound is expected to be volatile and exist predominantly in the vapor phase in the atmosphere. The primary degradation mechanism in the air is predicted to be reaction with photochemically produced hydroxyl radicals (•OH).

  • Predicted Atmospheric Half-life: The estimated half-life for the reaction of this compound with hydroxyl radicals is 1.2 days . This suggests that it is relatively non-persistent in the atmosphere.

Aquatic Fate

When released into water, this compound will partition between the water column and the atmosphere, and will be subject to both abiotic and biotic degradation processes.

  • Volatilization: With a moderate Henry's Law constant, volatilization from water is expected to be a significant transport process. The predicted volatilization half-life from a model river (1 meter deep) is 1.3 days , and from a model lake (1 meter deep) is 8.8 days .

  • Sorption: The low predicted Koc value suggests that this compound will have low adsorption to suspended solids and sediment. It is therefore expected to remain primarily in the water column.

  • Hydrolysis: As a chlorinated aldehyde, this compound may undergo hydrolysis. The presence of the electron-withdrawing chlorine atom could influence the hydrolysis rate compared to acrolein. Detailed experimental data on the hydrolysis half-life of this compound is not available.

  • Photolysis: Direct photolysis in surface waters may occur, although the significance of this process is not known without experimental data.

  • Biodegradation: Microbial degradation is expected to be a significant removal process in aquatic environments.

Terrestrial Fate

In the soil environment, this compound is subject to volatilization, leaching, and degradation.

  • Volatilization: Volatilization from moist soil surfaces is expected to be a significant transport mechanism.

  • Leaching: The high water solubility and low Koc value indicate a high potential for leaching through the soil profile and into groundwater.

  • Biodegradation: Biodegradation in soil is anticipated to be a primary degradation pathway.

The following diagram illustrates the potential environmental fate and transport pathways of this compound.

Environmental_Fate_of_2_Chloroacrolein cluster_air Atmosphere cluster_water Water cluster_soil Soil Air This compound (Vapor) Atmos_Deg Atmospheric Degradation (Reaction with •OH) Air->Atmos_Deg Half-life ~1.2 days Water This compound (Dissolved) Volatilization Volatilization Water->Volatilization Hydrolysis Hydrolysis Water->Hydrolysis Photolysis Photolysis Water->Photolysis Bio_Water Biodegradation Water->Bio_Water Sediment Sorption to Sediment Water->Sediment Volatilization->Air Soil This compound Vol_Soil Volatilization Soil->Vol_Soil Leaching Leaching to Groundwater Soil->Leaching Bio_Soil Biodegradation Soil->Bio_Soil Vol_Soil->Air Release Release to Environment Release->Air Release->Water Release->Soil

Predicted environmental fate and transport pathways of this compound.

Degradation Pathways

Abiotic Degradation
  • Hydrolysis: The hydrolysis of this compound is expected to proceed via nucleophilic attack on the carbonyl carbon or the carbon atom bearing the chlorine. The presence of the double bond and the chlorine atom can influence the reaction rate and products.

  • Photolysis: In the atmosphere and in sunlit surface waters, this compound may undergo direct photolysis or indirect photolysis through reactions with photochemically generated reactive species like hydroxyl radicals.

Biotic Degradation

While specific microbial degradation pathways for this compound have not been elucidated, based on the degradation of similar chlorinated alkenes and aldehydes, a plausible pathway can be proposed. Microorganisms are known to metabolize such compounds through various enzymatic reactions, including oxidation, reduction, and dehalogenation.

The following diagram illustrates a hypothetical microbial degradation pathway for this compound.

Biotic_Degradation_of_2_Chloroacrolein cluster_pathway Hypothetical Microbial Degradation Pathway C2A This compound Intermediate1 Epoxidation (Monooxygenase) C2A->Intermediate1 Intermediate2 Hydrolytic Dehalogenation (Dehalogenase) Intermediate1->Intermediate2 Intermediate3 Aldehyde Oxidation (Aldehyde Dehydrogenase) Intermediate2->Intermediate3 TCA TCA Cycle Intermediates Intermediate3->TCA

A hypothetical microbial degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound in environmental matrices are not standardized. However, methods for the analysis of acrolein and other volatile aldehydes can be adapted. The following sections describe a general workflow and a detailed protocol based on EPA Method 603 for the determination of acrolein in water by purge and trap gas chromatography.

Analytical Workflow

The diagram below outlines a typical workflow for the analysis of this compound in an environmental water sample.

Analytical_Workflow Sample Water Sample Collection and Preservation (pH 4-5, <4°C) Purge Purge and Trap Concentration Sample->Purge Desorb Thermal Desorption Purge->Desorb GC Gas Chromatography (GC) Separation Desorb->GC Detect Flame Ionization Detection (FID) or Mass Spectrometry (MS) GC->Detect Quant Quantification Detect->Quant

General analytical workflow for this compound in water.
Detailed Protocol: Determination in Water (Adapted from EPA Method 603)

This protocol is for the determination of this compound in municipal and industrial wastewater using purge and trap gas chromatography with a flame ionization detector (FID).

1. Scope and Application: This method is applicable to the determination of this compound in aqueous samples. The method detection limit (MDL) would need to be determined specifically for this compound but is expected to be in the low µg/L range.

2. Apparatus and Materials:

  • Purge and Trap System: Consisting of a purging device, a sorbent trap (e.g., Tenax/silica gel/charcoal), and a thermal desorber.

  • Gas Chromatograph (GC): Equipped with a temperature-programmable oven and a flame ionization detector (FID).

  • GC Column: A column suitable for separating volatile organic compounds, such as a 5% SP-1200 and 1.75% Bentone 34 on Supelcoport or a similar packed column, or a suitable capillary column.

  • Syringes: 5-mL glass hypodermic with Luer-Lok tip.

  • Vials: 25-mL glass vials with PTFE-lined screw caps.

  • Reagents: Reagent-grade water, methanol, standard solutions of this compound.

3. Sample Collection, Preservation, and Handling:

  • Collect grab samples in glass containers.

  • Preserve the sample by adjusting the pH to 4-5 with acid or base.

  • Store samples at ≤ 4°C and analyze within 14 days.

4. Procedure:

  • Purge and Trap:

    • Bring the sample to room temperature.

    • Remove the plunger from a 5-mL syringe and attach a closed syringe valve. Open the sample bottle and carefully pour the sample into the syringe barrel to just short of overflowing. Replace the plunger and compress the sample. Open the syringe valve and vent any residual air while adjusting the sample volume to 5.0 mL.

    • Inject the sample into the purging device.

    • Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.

  • Thermal Desorption and GC Analysis:

    • After purging, desorb the trapped compounds by rapidly heating the trap to 180°C while backflushing with the inert gas at a flow rate of 20-60 mL/min for 4 minutes directly onto the GC column.

    • Begin the GC temperature program upon initiation of the desorption. A typical temperature program might be: initial temperature of 45°C for 3 minutes, then ramp at 8°C/min to 220°C and hold for 15 minutes.

    • The separated components are detected by the FID.

5. Calibration:

  • Prepare a series of calibration standards of this compound in methanol.

  • Spike known amounts of the calibration standards into reagent water and analyze as described above to establish a calibration curve.

6. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample with a known concentration of this compound.

  • Analyze matrix spike and matrix spike duplicate samples to assess matrix effects and precision.

Ecotoxicity

There is no specific ecotoxicity data available for this compound. However, based on the high toxicity of acrolein and the general toxicity of chlorinated organic compounds, this compound is expected to be toxic to aquatic organisms. The following table provides ecotoxicity data for acrolein as a surrogate.

OrganismEndpointConcentration (µg/L)Reference
Fish (Fathead Minnow) 96-h LC₅₀14 - 62Eisler, 1994
Invertebrate (Daphnia magna) 48-h EC₅₀34 - 80Eisler, 1994
Algae (Selenastrum capricornutum) 96-h EC₅₀72U.S. EPA, 1980

Conclusion

Toxicological Profile of 2-Chloroacrolein: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. The toxicological data for 2-chloroacrolein is limited, and much of the information presented is based on the parent compound, acrolein, and other related α,β-unsaturated aldehydes.

Introduction

This compound (CAS No. 683-51-2) is a halogenated α,β-unsaturated aldehyde. Its structural similarity to acrolein, a well-studied toxicant, raises significant concerns about its potential health effects. This technical guide provides a comprehensive overview of the available toxicological data on this compound, with a focus on its physical and chemical properties, toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and mechanisms of toxicity. Due to the limited data available for this compound, information from its parent compound, acrolein, is used for comparative purposes and to infer potential toxicological properties.

Physical and Chemical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1.

Table 1. Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number683-51-2
Molecular FormulaC₃H₃ClO
Molecular Weight90.51 g/mol
AppearanceData not available
Boiling PointData not available
Melting PointData not available
SolubilityData not available

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is no specific data available on the toxicokinetics of this compound. However, based on its structural similarity to acrolein, some predictions can be made.

Absorption: Acrolein is readily absorbed through the respiratory and gastrointestinal tracts.[1] Dermal absorption of acrolein is also expected to occur. Given its volatile nature, inhalation is a likely route of exposure to this compound.

Distribution: Due to its high reactivity, acrolein distribution is generally limited to the site of entry, where it reacts with cellular macromolecules.[1] A similar pattern of distribution is anticipated for this compound.

Metabolism: The primary metabolic pathway for acrolein involves conjugation with glutathione (GSH), either spontaneously or catalyzed by glutathione S-transferases (GSTs). This is a detoxification pathway that leads to the formation of mercapturic acid derivatives, which are then excreted in the urine. It is highly probable that this compound undergoes a similar metabolic fate. The presence of the chlorine atom may influence the rate and products of metabolism.

Excretion: The metabolites of acrolein are primarily excreted in the urine.[1] A similar excretion pattern is expected for this compound metabolites.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is scarce.

Table 2. Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀RabbitDermal>2000 mg/kg

Oral and Inhalation Toxicity: No data on the oral LD₅₀ or inhalation LC₅₀ for this compound were found in the available literature.

Skin and Eye Irritation: While no specific skin irritation studies for this compound were identified, a study on a related substance suggests it is likely to be a severe eye irritant.[2]

Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

No information regarding the repeated dose toxicity of this compound, including No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) values, was found in the reviewed literature.

Genotoxicity

This compound has been shown to be genotoxic in in vitro studies.

Table 3. Genotoxicity of this compound

AssayTest SystemMetabolic ActivationResultReference
Ames TestSalmonella typhimuriumWith and withoutPositive[3]

Experimental Protocol: Ames Test (General) A general protocol for the Ames test involves exposing histidine-requiring strains of Salmonella typhimurium to the test chemical with and without a metabolic activation system (S9 fraction from rat liver). If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted.

Carcinogenicity

A study in mice has demonstrated that this compound can act as a tumor initiator.

Table 4. Carcinogenicity of this compound

SpeciesRouteDosesFindingsReference
SENCAR MouseTopical (skin)100, 200, and 400 mg/kgTumor initiator[3]

Experimental Protocol: Mouse Skin Carcinogenicity Assay (Initiation-Promotion) In a typical initiation-promotion study, a single or multiple applications of the test substance (initiator) are applied to the skin of mice. This is followed by repeated applications of a promoting agent (e.g., a phorbol ester like TPA) for several weeks. The animals are then observed for the development of skin tumors.[3] In the study with this compound, doses were applied six times over a two-week period, followed by promotion with TPA for 20 weeks.[3]

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound were found in the available literature.

Mechanisms of Toxicity

The precise mechanisms of this compound toxicity have not been specifically elucidated. However, based on the known mechanisms of acrolein and other α,β-unsaturated aldehydes, the following pathways are likely to be involved:

9.1. Oxidative Stress

Like acrolein, this compound is an electrophilic compound that can readily react with cellular nucleophiles, particularly glutathione (GSH). Depletion of GSH can lead to an imbalance in the cellular redox state, resulting in oxidative stress. Oxidative stress is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

Oxidative_Stress This compound This compound GSH Depletion GSH Depletion This compound->GSH Depletion Oxidative Stress Oxidative Stress GSH Depletion->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage

Caption: Induction of oxidative stress by this compound.

9.2. Inflammatory Response

Acrolein is known to induce an inflammatory response, which may be mediated through the activation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. It is plausible that this compound could also trigger inflammatory responses through similar mechanisms.

Inflammatory_Response This compound This compound NF-kB Activation NF-kB Activation This compound->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Postulated inflammatory signaling pathway for this compound.

Experimental Workflows

10.1. General Workflow for Acute Toxicity Testing

The following diagram illustrates a general workflow for acute toxicity testing, which would be applicable for determining the LD₅₀ or LC₅₀ of this compound.

Acute_Toxicity_Workflow cluster_0 Dose Range Finding cluster_1 Main Study Preliminary Study Preliminary Study Dose Groups Dose Groups Preliminary Study->Dose Groups Administration Administration Dose Groups->Administration Observation Observation Administration->Observation Data Analysis Data Analysis Observation->Data Analysis LD50/LC50 Determination LD50/LC50 Determination Data Analysis->LD50/LC50 Determination

Caption: General workflow for acute toxicity assessment.

Conclusion and Data Gaps

The available data, although limited, indicates that this compound is a genotoxic and carcinogenic compound with the potential for severe eye irritation. Its toxicological profile is likely dominated by its electrophilic nature, leading to oxidative stress and inflammatory responses.

Significant data gaps remain in the toxicological profile of this compound. Further research is critically needed in the following areas:

  • Acute oral and inhalation toxicity: Determination of LD₅₀ and LC₅₀ values is essential for a complete acute toxicity profile.

  • Repeated dose toxicity: Sub-chronic and chronic studies are necessary to establish NOAEL and LOAEL values for risk assessment.

  • Toxicokinetics: ADME studies are required to understand the fate of this compound in the body.

  • Reproductive and developmental toxicity: The potential effects on reproduction and development are unknown and need to be investigated.

  • Mechanisms of toxicity: Further studies are needed to elucidate the specific signaling pathways involved in this compound-induced toxicity.

Until these data gaps are filled, this compound should be handled with extreme caution, assuming a toxicological profile similar to or potentially more severe than that of acrolein.

References

Methodological & Application

Application Notes and Protocols: 2-Chloroacrolein as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloroacrolein as a dienophile in Diels-Alder reactions. This powerful cycloaddition reaction allows for the efficient synthesis of various substituted cyclohexene derivatives, which are valuable intermediates in organic synthesis and drug development.

Introduction

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound is an effective dienophile due to the electron-withdrawing nature of both the chlorine atom and the aldehyde group, which activates the double bond for reaction with electron-rich dienes. The resulting adducts, containing a chloro and a formyl group on the same carbon atom, are versatile synthetic intermediates.

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction proceeds through a cyclic transition state, and its stereochemistry is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. When cyclic dienes are used, two stereoisomeric products, endo and exo, can be formed. The endo product is often the kinetically favored product due to secondary orbital interactions, although the exo product is typically more thermodynamically stable.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes, such as isoprene, is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the major regioisomer results from the alignment of the diene and dienophile that best stabilizes the transition state through electronic interactions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the Diels-Alder reaction of this compound with various dienes. Please note that specific yields and selectivities can vary depending on the precise reaction conditions and purity of the reactants.

Table 1: Diels-Alder Reaction of this compound with Cyclopentadiene

EntryDieneDienophileCatalyst (equiv.)SolventTemp. (°C)Time (h)Yield (%)endo:exo RatioReference
1CyclopentadieneThis compoundNoneDichloromethane2548580:20Hypothetical
2CyclopentadieneThis compoundEt₂AlCl (0.1)Dichloromethane-78 to 25292>95:5Adapted from similar reactions
3Cyclopentadiene2-BromoacroleinChiral Lewis AcidToluene-78248897:3 (exo)Close analog

Note: Data for 2-bromoacrolein is included as a close analog to provide insight into potential reaction outcomes and the influence of Lewis acid catalysis.

Table 2: Diels-Alder Reaction of this compound with Acyclic Dienes

| Entry | Diene | Dienophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomer Ratio | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Butadiene | this compound | None | Toluene | 110 | 12 | 75 | N/A | Hypothetical | | 2 | Isoprene | this compound | None | Benzene | 80 | 24 | 70 | 85:15 ("para":"meta") | Hypothetical | | 3 | Isoprene | Acrolein | BF₃·OEt₂ | Dichloromethane | 0 | 1 | 90 | >95:5 ("para":"meta") | Close analog |

Note: Data for acrolein with a Lewis acid catalyst is provided to illustrate the potential for improved regioselectivity.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in Diels-Alder reactions.

Protocol 1: Synthesis of 2-Chloro-2-formylbicyclo[2.2.1]hept-5-ene (Reaction of this compound with Cyclopentadiene)

Materials:

  • This compound (freshly distilled)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (anhydrous)

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes (if catalyzed)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure (Thermal):

  • To a stirred solution of freshly cracked cyclopentadiene (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the endo and exo isomers of 2-chloro-2-formylbicyclo[2.2.1]hept-5-ene.

Procedure (Lewis Acid Catalyzed):

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaluminum chloride solution (0.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a pre-cooled (-78 °C) solution of freshly cracked cyclopentadiene (1.1 equivalents) in dichloromethane dropwise.

  • Allow the reaction to stir at -78 °C for 2 hours, then let it warm to room temperature.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Protocol 2: Synthesis of 4-Chloro-4-formyl-1-methylcyclohexene (Reaction of this compound with Isoprene)

Materials:

  • This compound (freshly distilled)

  • Isoprene (freshly distilled)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) and a small amount of hydroquinone in anhydrous toluene.

  • Add freshly distilled isoprene (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting mixture of regioisomers by fractional distillation or silica gel column chromatography to isolate the major "para" and minor "meta" adducts.

Visualizations

Signaling Pathways and Experimental Workflows

Diels_Alder_Mechanism Diene Diene (e.g., Cyclopentadiene) TS Cyclic Transition State Diene->TS [4π] Dienophile Dienophile (this compound) Dienophile->TS [2π] Adduct Diels-Alder Adduct (Cyclohexene derivative) TS->Adduct Concerted Cycloaddition

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Crack_DCPD Crack Dicyclopentadiene Mix Mix Reactants in Solvent Crack_DCPD->Mix Distill_Acrolein Distill this compound Distill_Acrolein->Mix React Stir at Defined Temperature & Time Mix->React Quench Quench Reaction React->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Endo_Exo_Selectivity cluster_TS Transition States cluster_Products Products Reactants Cyclopentadiene + this compound Endo_TS Endo Transition State (Kinetic Control) Reactants->Endo_TS Lower Ea Exo_TS Exo Transition State (Thermodynamic Control) Reactants->Exo_TS Higher Ea Endo_Product Endo Adduct (Major Product) Endo_TS->Endo_Product Exo_Product Exo Adduct (Minor Product) Exo_TS->Exo_Product

Michael Addition Reactions Involving 2-Chloroacrolein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrolein is a reactive α,β-unsaturated aldehyde that serves as a potent Michael acceptor. The presence of a chlorine atom at the 2-position, coupled with the conjugated aldehyde, renders the β-carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity profile makes this compound a valuable, albeit challenging, reagent in organic synthesis and a potential tool in chemical biology and drug development, particularly in the design of covalent inhibitors. This document provides an overview of Michael addition reactions involving this compound, focusing on its reactions with biologically relevant nucleophiles, and outlines general protocols for such transformations.

The core of the Michael addition to this compound involves the 1,4-conjugate addition of a nucleophile to the carbon-carbon double bond. The electron-withdrawing nature of both the aldehyde and the chlorine atom enhances the electrophilicity of the β-carbon, facilitating the reaction.

Key Applications

The primary application of this compound in a research and drug development context lies in its ability to act as a covalent modifier. The high reactivity of the acrolein scaffold, further modulated by the chloro substituent, makes it a candidate "warhead" for targeted covalent inhibitors (TCIs). TCIs can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow binding pockets.

Covalent Inhibitor Design

This compound can be incorporated into larger molecules designed to have affinity for a specific biological target, such as an enzyme. The molecule first binds non-covalently to the target protein. If a nucleophilic amino acid residue, such as cysteine, is in proximity to the this compound moiety, a covalent bond can be formed through a Michael addition reaction, leading to irreversible inhibition.

Michael Addition Reactions with Biological Nucleophiles

The most relevant nucleophiles for Michael addition reactions with this compound in a biological context are thiols (from cysteine residues in proteins or glutathione) and amines (from lysine residues or N-termini of proteins).

Reaction with Thiols (e.g., Cysteine, Glutathione)

Thiols are excellent nucleophiles for Michael addition to α,β-unsaturated carbonyls. The reaction of this compound with a thiol, such as the side chain of a cysteine residue, proceeds via the attack of the thiolate anion on the β-carbon of the double bond. This is a crucial reaction in the context of covalent inhibition of proteins.

Experimental Protocols

Note: this compound is a hazardous and reactive chemical. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Michael Addition of a Thiol to this compound

This protocol describes a general method for the reaction of a model thiol, such as N-acetylcysteine, with this compound. This can serve as a model for the reaction with cysteine residues in peptides or proteins.

Materials:

  • This compound

  • N-acetylcysteine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous solvent (e.g., acetonitrile or dimethylformamide (DMF))

  • Inert gas (e.g., nitrogen or argon)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in an anhydrous solvent (e.g., 100 mM in acetonitrile).

    • Prepare a stock solution of N-acetylcysteine in PBS (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vessel, add PBS to the desired final volume.

    • Add the N-acetylcysteine stock solution to the desired final concentration (e.g., 10 mM).

    • Place the vessel on a stir plate and begin stirring.

    • Purge the reaction vessel with an inert gas.

  • Initiation of Reaction:

    • Carefully add the this compound stock solution to the reaction mixture to initiate the reaction (e.g., to a final concentration of 1 mM).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by taking aliquots at various time points.

  • Work-up and Analysis (for isolation):

    • Once the reaction is complete, the product can be purified by preparative HPLC.

    • The structure of the adduct can be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Due to the limited availability of specific quantitative data for Michael addition reactions of this compound in the public domain, the following table presents a generalized summary of expected outcomes based on the known reactivity of acroleins. Researchers should determine these parameters empirically for their specific system.

Nucleophile (Michael Donor)Reaction Conditions (General)Expected ProductTypical Yield RangeKey Considerations
Thiols (e.g., Cysteine, Glutathione)Aqueous buffer (pH 7-8), Room TemperatureThioether adductModerate to HighReaction is generally fast. Potential for side reactions at the aldehyde.
Amines (e.g., Lysine, primary amines)Aqueous buffer or organic solvent, pH dependentAmino adductVariableReaction is often slower than with thiols. Potential for Schiff base formation at the aldehyde.
Carbanions (e.g., from malonates)Anhydrous organic solvent, with baseCarbon-carbon bond formationVariableRequires anhydrous conditions and a suitable base to generate the nucleophile.

Visualizations

Logical Workflow for Covalent Inhibitor Screening

The following diagram illustrates a typical workflow for screening compounds containing a this compound warhead for their potential as covalent inhibitors.

G Workflow for Covalent Inhibitor Screening with this compound Warhead cluster_0 Compound Library cluster_1 Biochemical Screening cluster_2 Biophysical Validation cluster_3 Cellular Assays A Library of Compounds with This compound Warhead B Initial Enzyme Inhibition Assay (Non-covalent binding screen) A->B Screening C Time-dependent Inhibition Assay (Identifies potential covalent binders) B->C Hit Prioritization D Mass Spectrometry Analysis (Confirms covalent adduct formation) C->D Validation of Mechanism F Cellular Potency and Toxicity Assays C->F Evaluation in a Biological Context E X-ray Crystallography (Identifies binding site and pose) D->E Structural Characterization G Conceptual Diagram of Kinase Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response A Growth Factor Receptor B Adaptor Proteins A->B C Kinase 1 B->C D Kinase 2 (Target of Inhibition) C->D E Downstream Effector D->E F Gene Expression E->F G Cell Proliferation F->G Inhibitor Covalent Inhibitor (with this compound warhead) Inhibitor->D Covalent Modification

Application Notes and Protocols for the Analysis of 2-Chloroacrolein in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrolein (2-chloroprop-2-enal) is a reactive α,β-unsaturated aldehyde that can be formed as a disinfection byproduct in drinking water treatment processes involving chlorine. Its potential toxicity and carcinogenicity necessitate sensitive and reliable analytical methods for its detection and quantification in water matrices. These application notes provide detailed protocols for the determination of this compound in water samples using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Solid-Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS).

Analytical Methods Overview

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high selectivity and sensitivity, making it a robust method for the identification and quantification of this compound. Direct aqueous injection or extraction followed by GC-MS analysis can be employed.

  • High-Performance Liquid Chromatography (HPLC-UV): This method often requires derivatization of the carbonyl group of this compound to a UV-absorbing compound to enhance sensitivity and selectivity. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for this purpose.[1][2][3][4]

  • Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS): This technique provides the highest sensitivity and selectivity, making it ideal for trace-level analysis of this compound in complex water matrices. SPE is used to concentrate the analyte and remove interferences prior to LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analytical methods described. It is important to note that these values are estimates based on the analysis of similar compounds, and method validation is crucial to determine the exact performance characteristics for this compound in a specific laboratory and water matrix.

ParameterGC-MSHPLC-UV (with DNPH derivatization)SPE-LC-MS/MS
Method Detection Limit (MDL) 0.1 - 1 µg/L0.5 - 5 µg/L0.01 - 0.1 µg/L
Limit of Quantification (LOQ) 0.3 - 3 µg/L1.5 - 15 µg/L0.03 - 0.3 µg/L
Recovery 85 - 110%80 - 105%90 - 115%
Linear Range 0.5 - 100 µg/L2 - 200 µg/L0.05 - 50 µg/L
Precision (%RSD) < 15%< 15%< 10%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes the direct aqueous injection method for the analysis of this compound.

a. Sample Preparation

  • Collect water samples in amber glass vials with PTFE-lined septa.

  • If residual chlorine is present, quench with ascorbic acid (approximately 25 mg per 100 mL of sample).

  • Acidify the sample to pH 4-5 with hydrochloric acid to improve the stability of this compound.

  • Store samples at 4°C and analyze within 14 days.

b. Instrumentation

  • Gas chromatograph with a mass selective detector (MSD).

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

c. GC-MS Conditions

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 90, 62, 55).

d. Quality Control

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike (LCS) to assess accuracy.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (Amber Glass Vial) Quenching 2. Quench Residual Chlorine (Ascorbic Acid) Sample_Collection->Quenching Acidification 3. Acidify to pH 4-5 (HCl) Quenching->Acidification Storage 4. Store at 4°C Acidification->Storage Injection 5. Direct Aqueous Injection (1 µL) Storage->Injection Separation 6. GC Separation (DB-5ms column) Injection->Separation Detection 7. MS Detection (SIM Mode) Separation->Detection Quantification 8. Quantification (External Standard) Detection->Quantification Confirmation 9. Confirmation (Ion Ratios) Quantification->Confirmation HPLCUV_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection & Preservation Derivatization 2. Add DNPH Solution (React for 1 hour) Sample_Collection->Derivatization Extraction 3. Extraction (LLE or SPE) Derivatization->Extraction Concentration 4. Concentrate & Reconstitute (Acetonitrile) Extraction->Concentration Injection 5. HPLC Injection (20 µL) Concentration->Injection Separation 6. C18 Column Separation Injection->Separation Detection 7. UV Detection (360 nm) Separation->Detection Quantification 8. Quantification (External Standard) Detection->Quantification SPELCMSMS_Workflow cluster_sample_prep Sample Preparation & SPE cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection & Preservation SPE_Condition 2. Condition SPE Cartridge Sample_Collection->SPE_Condition SPE_Load 3. Load Sample (100 mL) SPE_Condition->SPE_Load SPE_Wash 4. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 5. Elute with Methanol SPE_Wash->SPE_Elute SPE_Concentrate 6. Concentrate to 1 mL SPE_Elute->SPE_Concentrate Injection 7. LC Injection (10 µL) SPE_Concentrate->Injection Separation 8. C18 Column Separation Injection->Separation Detection 9. MS/MS Detection (MRM Mode) Separation->Detection Quantification 10. Quantification (Internal Standard) Detection->Quantification Confirmation 11. Confirmation (Ion Ratio) Quantification->Confirmation Method_Selection node_result node_result High_Sensitivity High Sensitivity Required? Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix Yes Derivatization_Feasible Derivatization Feasible? High_Sensitivity->Derivatization_Feasible No SPE_LCMSMS Use SPE-LC-MS/MS Complex_Matrix->SPE_LCMSMS Yes GCMS Use GC-MS Complex_Matrix->GCMS No HPLCUV Use HPLC-UV (DNPH) Derivatization_Feasible->HPLCUV Yes GCMS_direct Use Direct GC-MS Derivatization_Feasible->GCMS_direct No

References

Application Notes and Protocols for the GC/MS Analysis of 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of 2-Chloroacrolein using Gas Chromatography-Mass Spectrometry (GC/MS). The following sections outline the necessary instrumentation, reagents, sample preparation, and analytical procedures.

Introduction

This compound (2-chloro-2-propenal) is a volatile, chlorinated aldehyde. Accurate and sensitive quantification of this compound is crucial in various fields, including environmental monitoring, occupational safety, and as a potential reactive intermediate in drug degradation studies. Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique well-suited for the separation, identification, and quantification of volatile organic compounds like this compound. This document provides a comprehensive guide for its analysis.

Experimental Protocols

Instrumentation and Reagents

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC/MS).

  • Autosampler for liquid or headspace injection.

  • A fused silica capillary column suitable for volatile chlorinated compounds. A common choice is a non-polar column such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Data acquisition and processing software.

Reagents and Standards:

  • High-purity helium (99.999%) as the carrier gas.

  • Certified analytical standard of this compound.

  • High-purity solvents (e.g., methanol, dichloromethane) for standard and sample preparation.

  • Internal standard (e.g., 1,2-dichlorobenzene-d4) for improved quantitation accuracy.

  • Derivatizing agents (optional, for specific applications), such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).

Standard Preparation

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Store at ≤ 4°C in a tightly sealed vial.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).

Internal Standard Spiking Solution: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL in methanol). A working solution (e.g., 5 µg/mL) can be prepared by diluting the stock solution. Add a consistent volume of the internal standard working solution to all standards and samples.

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Aqueous Samples (Liquid-Liquid Extraction):

  • To 5 mL of the aqueous sample in a vial, add a known amount of internal standard.

  • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Allow the phases to separate.

  • Carefully transfer the organic (bottom) layer to a clean vial for GC/MS analysis.

Solid Samples (Headspace Analysis):

  • Accurately weigh a known amount of the solid sample (e.g., 1 g) into a headspace vial.

  • Add a known amount of internal standard.

  • Seal the vial immediately.

  • Incubate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • Inject a known volume of the headspace gas into the GC/MS.

Air Samples (Sorbent Tube Sampling):

  • Draw a known volume of air through a sorbent tube (e.g., Tenax® TA).

  • Desorb the trapped analytes thermally using a thermal desorber unit connected to the GC/MS.

GC/MS Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and application.

Table 1: Suggested GC/MS Parameters

ParameterValue
Gas Chromatograph
Injection ModeSplitless (for trace analysis) or Split
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 2 min
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)
Scan Range (Full Scan)m/z 35 - 200

Data Presentation and Quantitative Analysis

For accurate quantification, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 2: Hypothetical Quantitative Data for this compound

ParameterValue
Retention Time (RT)To be determined experimentally (e.g., ~5.8 min)
Mass Spectrometry (EI)
Molecular Ion [M]⁺m/z 90/92 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
Quantifier IonTo be determined from the mass spectrum (likely a prominent fragment)
Qualifier Ion(s)To be determined from the mass spectrum
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Standard Standard Preparation Spiking Internal Standard Spiking Standard->Spiking Sample Sample Preparation (Extraction/Headspace) Sample->Spiking Injection Injection Spiking->Injection Separation GC Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection MS Detection (Scan/SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: Workflow for GC/MS analysis of this compound.

Derivatization for Enhanced Analysis (Optional)

For certain applications, derivatization can improve chromatographic properties and detection sensitivity. A common method for aldehydes is reaction with PFBHA.

Derivatization_Pathway Analyte This compound (Volatile, Polar) Product PFBHA-Oxime Derivative (Less Polar, Higher MW) Analyte->Product Derivatization Reaction Reagent PFBHA Reagent Reagent->Product Analysis Improved GC Separation & MS Detection Product->Analysis

Caption: Derivatization pathway for this compound.

Conclusion

The protocols and application notes provided here offer a robust starting point for the GC/MS analysis of this compound. Method parameters, especially the GC oven program and MS acquisition settings, should be carefully optimized for the specific instrumentation and analytical goals. Due to the reactive nature of this compound, prompt analysis and proper storage of standards and samples are recommended. Validation of the method, including determination of linearity, accuracy, precision, LOD, and LOQ, is essential for reliable quantitative results.

High-performance liquid chromatography (HPLC) methods for 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-chloroacrolein using High-Performance Liquid Chromatography (HPLC). The primary method involves pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH), a common and reliable technique for the analysis of carbonyl compounds.

Introduction

This compound is a reactive α,β-unsaturated aldehyde of interest in various fields, including environmental science and toxicology. Its accurate quantification is crucial for understanding its environmental fate, human exposure, and potential health effects. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust method for the analysis of this compound after derivatization with 2,4-dinitrophenylhydrazine (DNPH). This derivatization step is essential as it converts the volatile and UV-transparent aldehyde into a stable, chromophoric hydrazone derivative that can be readily detected at approximately 360 nm.

Principle of the Method

The analytical method is based on the reaction of this compound with DNPH in an acidic medium to form a stable this compound-2,4-dinitrophenylhydrazone derivative. This derivative is then separated from other components in the sample by reverse-phase HPLC and quantified by a UV detector. The concentration of this compound in the original sample is determined by comparing the peak area of its DNPH derivative to that of a known standard.

Quantitative Data Summary

The following table summarizes typical chromatographic performance data for the DNPH derivatives of various carbonyl compounds. The data for this compound-DNPH is an estimation based on the chromatographic behavior of structurally similar compounds, such as acrolein and other chlorinated species.

CompoundRetention Time (min)LOD (µg/L)LOQ (µg/L)Linearity (r²)
Formaldehyde-DNPH~4.50.1 - 0.50.3 - 1.5>0.999
Acetaldehyde-DNPH~6.00.2 - 0.70.6 - 2.0>0.999
Acrolein-DNPH~7.50.3 - 1.00.9 - 3.0>0.999
This compound-DNPH (Estimated) ~8.5 - 9.5 0.4 - 1.2 1.2 - 3.6 >0.998
Propionaldehyde-DNPH~9.00.3 - 1.00.9 - 3.0>0.999
Crotonaldehyde-DNPH~10.50.4 - 1.21.2 - 3.6>0.999

Note: The exact retention times, LOD, and LOQ are instrument and method-dependent and should be determined experimentally in your laboratory.

Experimental Protocols

Preparation of Reagents and Standards

a) DNPH Derivatizing Reagent (2 mg/mL in Acetonitrile):

  • Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile.

  • Add 1.0 mL of concentrated sulfuric acid or phosphoric acid.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Store in a dark, amber bottle at 4°C. This solution should be prepared fresh weekly.

b) this compound Stock Standard (1000 µg/mL):

  • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Dilute to volume with acetonitrile.

  • Store at 4°C. Due to its reactivity, prepare fresh monthly.

c) this compound-DNPH Derivative Standard:

  • To a small vial, add 1 mL of the this compound stock standard and 5 mL of the DNPH derivatizing reagent.

  • Allow the reaction to proceed at room temperature for at least 1 hour, or at 40°C for 30 minutes.

  • This solution can be used to prepare a calibration curve by serial dilution with acetonitrile.

Sample Preparation and Derivatization

a) Aqueous Samples:

  • To 10 mL of the aqueous sample, add 1 mL of the DNPH derivatizing reagent.

  • Adjust the pH to ~3 with sulfuric or phosphoric acid if necessary.

  • Vortex the sample and allow it to react for 1 hour at room temperature.

  • Extract the derivative using a C18 Solid Phase Extraction (SPE) cartridge.

    • Condition the cartridge with 5 mL of acetonitrile followed by 5 mL of deionized water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Elute the derivative with 2 mL of acetonitrile.

  • The eluate is ready for HPLC analysis.

b) Air Samples (using DNPH-coated silica cartridges):

  • Draw a known volume of air through a commercially available DNPH-coated silica gel cartridge at a specified flow rate.

  • After sampling, cap the cartridge and store it at 4°C until analysis.

  • Elute the cartridge by passing 5 mL of acetonitrile through it in the reverse direction of sampling.

  • Collect the eluate in a vial for HPLC analysis.

HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: Linear gradient from 60% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: Linear gradient from 80% to 60% B

    • 18-25 min: 60% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detector: UV-Vis detector at 360 nm

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous or Air Sample Derivatization Derivatization with DNPH Sample->Derivatization SPE Solid Phase Extraction (for aqueous samples) Derivatization->SPE Aqueous HPLC HPLC Separation (C18 Column) Derivatization->HPLC Air (direct elution) SPE->HPLC Detection UV Detection (360 nm) HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification derivatization_reaction cluster_reactants Reactants cluster_product Product chloroacrolein This compound derivative This compound-2,4-dinitrophenylhydrazone (Stable and Chromophoric) chloroacrolein->derivative + DNPH (Acidic conditions) dnph 2,4-Dinitrophenylhydrazine (DNPH)

Application Notes and Protocols for the Derivatization of 2-Chloroacrolein for Improved Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-chloroacrolein, a reactive α,β-unsaturated aldehyde, to enhance its detection and quantification using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The protocols are adapted from established methods for acrolein and other carbonyl compounds.

Introduction

This compound is a volatile and highly reactive molecule, making its direct analysis challenging. Derivatization is a crucial sample preparation step that converts the analyte into a more stable, less volatile, and more easily detectable derivative. This process improves chromatographic performance, enhances detector response, and increases the overall sensitivity and reliability of the analytical method.[1][2] This application note focuses on two widely used derivatization reagents for carbonyl compounds: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis and 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV/Vis analysis.

Derivatization Strategies

PFBHA Derivatization for GC-MS Analysis

PFBHA is a highly effective derivatizing agent for carbonyl compounds, including aldehydes and ketones. It reacts with the carbonyl group to form a stable oxime derivative. The pentafluorobenzyl group in the derivative is strongly electrophilic, which significantly enhances the sensitivity of detection by an Electron Capture Detector (ECD) or allows for sensitive detection in Negative Chemical Ionization (NCI) Mass Spectrometry. For routine analysis, Electron Ionization (EI) MS is also commonly used.[3][4][5][6]

Reaction: this compound reacts with PFBHA to form this compound-PFB-oxime. Due to the double bond, the oxime can exist as two geometric isomers (syn and anti), which may be separated chromatographically.

PFBHA_Derivatization This compound This compound Reaction Reaction This compound->Reaction PFBHA PFBHA PFBHA->Reaction This compound-PFB-oxime This compound-PFB-oxime Reaction->this compound-PFB-oxime Formation of stable oxime GC-MS_Analysis GC-MS Analysis This compound-PFB-oxime->GC-MS_Analysis

DNPH Derivatization for HPLC-UV/Vis Analysis

DNPH reacts with carbonyl compounds in an acidic medium to form 2,4-dinitrophenylhydrazone derivatives. These derivatives are stable, crystalline solids that are highly chromophoric, allowing for sensitive detection by UV/Vis detectors at wavelengths around 360 nm.[7][8][9][10] This method is robust and widely used for the analysis of aldehydes and ketones in various matrices.

Reaction: this compound reacts with DNPH to form this compound-2,4-dinitrophenylhydrazone.

DNPH_Derivatization This compound This compound Reaction Reaction This compound->Reaction DNPH DNPH DNPH->Reaction Acidic_Medium Acidic Medium Acidic_Medium->Reaction This compound-DNPH This compound-2,4-dinitrophenylhydrazone Reaction->this compound-DNPH Formation of hydrazone HPLC-UV_Analysis HPLC-UV Analysis This compound-DNPH->HPLC-UV_Analysis

Quantitative Data

Table 1: Performance Data for PFBHA-GC-MS Method (adapted from methods for acrolein and other carbonyls)

ParameterExpected Value for this compound DerivativeSource/Comment
Limit of Detection (LOD)0.01 - 1 µg/L (in solution)Based on data for acrolein and other carbonyls.[3][5]
Limit of Quantification (LOQ)0.05 - 3 µg/L (in solution)Estimated from typical LOD/LOQ ratios.
Linearity (r²)> 0.99Commonly achieved for PFBHA derivatives.[3]
Recovery80 - 120%Dependent on sample matrix and extraction method.[3][5]
Precision (%RSD)< 15%Typical for validated GC-MS methods.[3]

Table 2: Performance Data for DNPH-HPLC-UV Method (adapted from EPA Method 8315A and other sources)

ParameterExpected Value for this compound DerivativeSource/Comment
Limit of Detection (LOD)30 - 110 ng/mLBased on data for various carbonyl-DNPH derivatives.[7][8]
Limit of Quantification (LOQ)100 - 400 ng/mLBased on data for various carbonyl-DNPH derivatives.[7]
Linearity (r²)> 0.999Commonly reported for DNPH methods.[7][9]
Accuracy95 - 105%Dependent on standard and sample preparation.[7][8]
Precision (%RSD)< 2%As reported in validated methods for formaldehyde.[9]

Experimental Protocols

Protocol 1: PFBHA Derivatization of this compound for GC-MS Analysis

This protocol is adapted from methods for the analysis of carbonyls in aqueous samples and e-cigarette aerosols.[2][3]

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent water (HPLC grade)

  • Toluene or Hexane (pesticide residue grade)

  • Sodium chloride (analytical grade)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Internal standard (e.g., deuterated acrolein-PFBHA oxime or a suitable stable labeled compound)

  • Glass vials with PTFE-lined septa

Procedure:

  • Sample Preparation:

    • For aqueous samples, place 5 mL of the sample into a 10 mL glass vial.

    • For other matrices, perform a suitable extraction to isolate this compound into an aqueous or appropriate solvent phase.

  • pH Adjustment:

    • Adjust the pH of the sample to 3-4 using dilute HCl or NaOH. This pH range is often optimal for oxime formation.

  • Internal Standard Spiking:

    • Spike the sample with an appropriate amount of the internal standard solution.

  • Derivatization:

    • Prepare a fresh PFBHA solution (e.g., 1-2 mg/mL in reagent water).

    • Add 100 µL of the PFBHA solution to the sample vial.

    • Seal the vial tightly.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes in a heating block or water bath.

  • Extraction of the Derivative:

    • Cool the vial to room temperature.

    • Add 1-2 g of sodium chloride to the vial to facilitate the partitioning of the derivative into the organic phase.

    • Add 1 mL of toluene or hexane to the vial.

    • Vortex or shake vigorously for 1-2 minutes.

    • Allow the phases to separate.

  • Analysis:

    • Carefully transfer the organic (upper) layer to a GC vial.

    • Inject 1-2 µL of the extract into the GC-MS system.

GC-MS Parameters (Typical):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

  • Oven Program: Initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[1]

  • Injector: Splitless mode at 250°C

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Key ions for the this compound-PFB-oxime derivative would need to be determined from the mass spectrum of a standard. The most abundant and specific ions should be chosen for quantification and confirmation.

PFBHA_Protocol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample_in_Vial Place 5 mL sample in vial Adjust_pH Adjust pH to 3-4 Sample_in_Vial->Adjust_pH Add_IS Spike with Internal Standard Adjust_pH->Add_IS Add_PFBHA Add 100 µL PFBHA solution Add_IS->Add_PFBHA Seal_Vial Seal vial Add_PFBHA->Seal_Vial Heat_Vial Heat at 60-70°C for 30-60 min Seal_Vial->Heat_Vial Cool_Vial Cool to room temperature Heat_Vial->Cool_Vial Add_Salt Add NaCl Cool_Vial->Add_Salt Add_Solvent Add 1 mL Toluene/Hexane Add_Salt->Add_Solvent Vortex Vortex for 1-2 min Add_Solvent->Vortex Separate_Phases Allow phases to separate Vortex->Separate_Phases Transfer_Organic Transfer organic layer to GC vial Separate_Phases->Transfer_Organic Inject_GCMS Inject into GC-MS Transfer_Organic->Inject_GCMS

Protocol 2: DNPH Derivatization of this compound for HPLC-UV Analysis

This protocol is based on EPA Method 8315A for the analysis of carbonyl compounds.[10]

Materials:

  • This compound standard solution

  • 2,4-Dinitrophenylhydrazine (DNPH), purified

  • Acetonitrile (HPLC grade)

  • Reagent water (HPLC grade)

  • Phosphoric acid or Hydrochloric acid

  • Internal standard (e.g., a structurally similar carbonyl-DNPH derivative not present in the sample)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Glass vials with PTFE-lined septa

Procedure:

  • Preparation of DNPH Reagent:

    • Dissolve purified DNPH in acetonitrile to a concentration of approximately 0.5 mg/mL.

    • Acidify the reagent by adding approximately 1 µL of concentrated phosphoric acid per mL of solution.

  • Sample Preparation:

    • For aqueous samples, take a known volume (e.g., 50 mL) and adjust the pH to approximately 3 with dilute acid.

  • Derivatization:

    • Add a sufficient volume of the DNPH reagent to the sample (e.g., 1 mL of reagent for 50 mL of sample).

    • Spike with an internal standard if used.

    • Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.

  • Solid Phase Extraction (SPE) of the Derivative:

    • Condition a C18 SPE cartridge with acetonitrile followed by reagent water.

    • Load the derivatized sample onto the SPE cartridge at a slow flow rate.

    • Wash the cartridge with reagent water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the DNPH derivatives with a small volume of acetonitrile (e.g., 2 x 1 mL).

  • Analysis:

    • Adjust the final volume of the eluate to a known volume (e.g., 2 mL).

    • Transfer an aliquot to an HPLC vial.

    • Inject 10-20 µL into the HPLC system.

HPLC-UV Parameters (Typical):

  • Column: C18, 150 mm x 4.6 mm, 3 or 5 µm particle size

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting condition could be 55:45 (v/v) acetonitrile:water.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV/Vis detector at 360 nm[9]

  • Run Time: Approximately 20 minutes, sufficient to elute the DNPH derivative of this compound and any isomers.

DNPH_Protocol cluster_prep Sample Preparation cluster_deriv Derivatization cluster_spe Solid Phase Extraction cluster_analysis Analysis Prep_DNPH Prepare acidified DNPH reagent Add_DNPH Add DNPH reagent to sample Prep_DNPH->Add_DNPH Prep_Sample Prepare and acidify sample Prep_Sample->Add_DNPH React React for 1 hour at room temp Add_DNPH->React Condition_SPE Condition C18 SPE cartridge React->Condition_SPE Load_Sample Load sample onto cartridge Condition_SPE->Load_Sample Wash_SPE Wash cartridge Load_Sample->Wash_SPE Elute_Derivative Elute with acetonitrile Wash_SPE->Elute_Derivative Adjust_Volume Adjust final volume Elute_Derivative->Adjust_Volume Inject_HPLC Inject into HPLC-UV Adjust_Volume->Inject_HPLC

Conclusion

The derivatization of this compound with PFBHA or DNPH offers robust and sensitive methods for its quantification in various matrices. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. The provided protocols, adapted from established methods for similar analytes, serve as a strong starting point for method development and validation. It is essential to perform a thorough validation of the chosen method for this compound to ensure data quality and accuracy.

References

Application Notes and Protocols: 2-Chloroacrolein in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrolein is a highly reactive trifunctional electrophile, possessing a carbonyl group, a carbon-carbon double bond, and a labile chlorine atom. This unique combination of functional groups makes it a versatile, albeit challenging, building block for the synthesis of a variety of heterocyclic scaffolds that are central to many pharmaceutical compounds. Its ability to participate in cyclocondensation and cycloaddition reactions allows for the rapid construction of complex molecular architectures. These notes provide an overview of the potential applications of this compound in the synthesis of key pharmaceutical intermediates, including substituted pyrimidines and pyridines. The protocols provided are generalized based on established reactions of analogous β-chloro-α,β-unsaturated carbonyl compounds and are intended to serve as a starting point for methodology development.

Synthesis of Pyrimidine Derivatives

The pyrimidine core is a ubiquitous motif in a vast array of pharmaceuticals, including antiviral agents, anticancer drugs, and central nervous system modulators. This compound serves as a three-carbon synthon for the construction of the pyrimidine ring through condensation reactions with binucleophiles like guanidine and urea.

Synthesis of 2-Aminopyrimidine Intermediates

The reaction of this compound with guanidine is expected to proceed via a cyclocondensation pathway to yield 2-aminopyrimidine. This intermediate is a precursor to a wide range of substituted aminopyrimidines, which are key components of kinase inhibitors and other targeted therapies.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 2-Aminopyrimidine r1->p1 + Guanidine (Base) r2 Guanidine

Caption: Synthesis of 2-Aminopyrimidine from this compound.

Experimental Protocol (General):

  • Reaction Setup: To a solution of guanidine hydrochloride in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add a base (e.g., sodium ethoxide, sodium hydroxide, or potassium carbonate) to liberate the free guanidine.

  • Addition of this compound: Cool the reaction mixture in an ice bath and add this compound dropwise with vigorous stirring. The reaction is expected to be exothermic.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with an appropriate acid if a strong base was used. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compoundGuanidine HClNaOEtEthanol80665-75
This compoundGuanidine HClK₂CO₃DMF100470-80
Synthesis of Pyrimidin-2-one Intermediates

The condensation of this compound with urea provides a route to pyrimidin-2-one, a scaffold found in numerous bioactive molecules, including HIV protease inhibitors and anti-inflammatory agents.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product r1 This compound p1 Pyrimidin-2-one r1->p1 + Urea (Acid or Base catalyst) r2 Urea

Caption: Synthesis of Pyrimidin-2-one from this compound.

Experimental Protocol (General):

  • Reaction Setup: Dissolve urea and a catalyst (e.g., a mineral acid like HCl or a base like sodium ethoxide) in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of this compound: Add this compound to the solution at room temperature with stirring.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction and remove the solvent in vacuo. The residue can be triturated with water or a suitable organic solvent to induce crystallization. Further purification can be achieved by recrystallization.

Quantitative Data (Hypothetical):

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundUreaHClEthanol80855-65
This compoundUreaNaOEtEthanol80660-70

Synthesis of Pyridine Derivatives

The pyridine ring is a cornerstone of medicinal chemistry, present in drugs for a wide range of therapeutic areas. This compound can be utilized in cycloaddition reactions, such as the Diels-Alder reaction, to construct substituted pyridine rings.

[4+2] Cycloaddition for Substituted Pyridines

This compound can act as a dienophile in a [4+2] cycloaddition reaction with a suitable 1-aza-1,3-diene. Alternatively, it can be a precursor to a diene that reacts with a dienophile. A plausible approach involves the reaction of this compound with an enamine to form a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Reaction Workflow:

G cluster_workflow Pyridine Synthesis Workflow A This compound C [4+2] Cycloaddition A->C B Enamine B->C D Dihydropyridine Intermediate C->D E Oxidation D->E F Substituted Pyridine E->F

Caption: Workflow for Pyridine Synthesis via [4+2] Cycloaddition.

Experimental Protocol (General):

  • Formation of the Reaction Mixture: In a suitable aprotic solvent (e.g., toluene, xylene, or dioxane), combine this compound and the enamine.

  • Cycloaddition Reaction: Heat the reaction mixture to reflux. The progress of the cycloaddition can be monitored by TLC or GC-MS.

  • Oxidation: Once the cycloaddition is complete, add an oxidizing agent (e.g., DDQ, manganese dioxide, or air/oxygen with a catalyst) to the reaction mixture.

  • Work-up and Purification: After the oxidation is complete, cool the reaction, filter off any solid residues, and concentrate the filtrate. The crude pyridine derivative can be purified by column chromatography.

Quantitative Data (Hypothetical):

DienophileDiene ComponentSolventTemperature (°C)OxidantYield (%)
This compoundVarious EnaminesToluene110DDQ40-60
This compoundVarious EnaminesXylene140MnO₂45-65

Conclusion

This compound is a potent and versatile reagent for the synthesis of heterocyclic pharmaceutical intermediates. Its high reactivity, while demanding careful handling and optimization of reaction conditions, allows for the efficient construction of pyrimidine and pyridine cores. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the development of novel synthetic routes to valuable pharmaceutical building blocks. Further investigation into the scope and limitations of these reactions is warranted to fully exploit the synthetic potential of this reactive intermediate.

Application Notes and Protocols for 2-Chloroacrolein as a Putative Biocide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacrolein is an α,β-unsaturated aldehyde that, while not extensively studied for its biocidal properties, belongs to a class of compounds known for their high reactivity and biological effects. Its parent compound, acrolein, is a well-documented biocide used to control the growth of algae, aquatic weeds, bacteria, and mollusks in various industrial and environmental settings[1][2]. The introduction of a chlorine atom at the α-position of acrolein is anticipated to modify its electrophilic nature and, consequently, its reactivity and potential biocidal efficacy.

These application notes provide a comprehensive overview of the known biocidal activity of the parent compound, acrolein, and extrapolate the potential applications and mechanisms of this compound. Detailed experimental protocols are provided to enable researchers to systematically evaluate the antimicrobial and antifungal properties of this compound.

Putative Mechanism of Action

The biocidal activity of α,β-unsaturated aldehydes like acrolein is primarily attributed to their electrophilic nature, which allows them to readily react with cellular nucleophiles. The proposed mechanism of action for this compound is likely to follow a similar pathway, potentially enhanced by the presence of the α-chloro substituent.

The primary molecular mechanism of acrolein's toxicity involves its ability to form covalent adducts with biological macromolecules. It readily reacts with sulfhydryl groups in cysteine residues of proteins and with primary amines in lysine residues, as well as with DNA bases[1]. This adduction can lead to:

  • Enzyme Inactivation: Irreversible binding to critical enzymes can disrupt essential metabolic pathways.

  • Protein Cross-linking: Formation of protein-protein cross-links can lead to loss of protein function and aggregation.

  • DNA Damage: Adduct formation with DNA bases can interfere with replication and transcription, leading to mutations and cell death.

  • Oxidative Stress: Acrolein can deplete intracellular glutathione (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS) and subsequent damage to cellular components.

The presence of a chlorine atom on the α-carbon of this compound is expected to increase the electrophilicity of the β-carbon, making it an even more potent Michael acceptor. This could potentially lead to faster reaction rates with cellular nucleophiles and, therefore, enhanced biocidal activity compared to acrolein.

putative_mechanism_of_action cluster_0 Cellular Environment cluster_1 Cellular Damage 2_Chloroacrolein This compound Cellular_Nucleophiles Cellular Nucleophiles (Proteins, DNA, GSH) 2_Chloroacrolein->Cellular_Nucleophiles Michael Addition Adduct_Formation Covalent Adduct Formation Cellular_Nucleophiles->Adduct_Formation Enzyme_Inactivation Enzyme Inactivation Adduct_Formation->Enzyme_Inactivation DNA_Damage DNA Damage Adduct_Formation->DNA_Damage Oxidative_Stress Oxidative Stress Adduct_Formation->Oxidative_Stress Cell_Death Cell Death Enzyme_Inactivation->Cell_Death DNA_Damage->Cell_Death Oxidative_Stress->Cell_Death

Putative mechanism of action for this compound.

Quantitative Biocidal Data (Acrolein)

While specific data for this compound is not available, the following tables summarize the known Minimum Inhibitory Concentrations (MICs) for the parent compound, acrolein, against various bacterial and fungal species. This data serves as a baseline for comparison when evaluating the efficacy of this compound.

Table 1: Antibacterial Activity of Acrolein

Bacterial SpeciesStrainMIC (mM)Reference
Escherichia coliSK1050.5 ± 0.0[3][4]
Salmonella enterica serovar TyphimuriumSL13440.5 ± 0.0[3][4]
Lactobacillus sanfranciscensisTMW 1.3920.2 ± 0.0[3][4]
Lactobacillus reuteriTMW 1.1060.5 ± 0.0[3][4]

Table 2: Putative Antifungal Activity of Acrolein

No specific MIC values for acrolein against fungal species were identified in the literature search. The following are representative organisms for testing.

Fungal SpeciesStrainExpected MIC Range (mM)
Candida albicansATCC 90028To be determined
Aspergillus nigerATCC 16404To be determined
Saccharomyces cerevisiaeATCC 2601To be determined

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of the biocidal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bacterial or fungal inoculum, standardized to the appropriate concentration (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Solvent control (broth with inoculum and the highest concentration of the solvent used)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, except for the negative control wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

mic_protocol_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of This compound in 96-well Plate Start->Prepare_Dilutions Add_Inoculum Add Standardized Bacterial/Fungal Inoculum Prepare_Dilutions->Add_Inoculum Incubate Incubate at Appropriate Temperature and Duration Add_Inoculum->Incubate Read_Results Determine MIC (Lowest Concentration with No Growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine the concentration of the compound that results in microbial death.

Materials:

  • Results from the MIC assay

  • Agar plates with appropriate growth medium

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-inoculate the aliquots onto separate sections of an agar plate.

  • Incubation: Incubate the agar plates at the appropriate temperature and duration for the test organism.

  • Reading Results: The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Signaling Pathway Analysis

The high reactivity of this compound suggests that it may not interact with specific signaling pathways in a targeted manner, but rather exert its effects through broad cellular damage. However, downstream consequences of this damage can activate specific stress response pathways.

Key Pathways to Investigate:

  • Oxidative Stress Response: The depletion of glutathione and the generation of ROS can activate transcription factors such as Nrf2 in eukaryotic cells, leading to the upregulation of antioxidant genes.

  • DNA Damage Response: The formation of DNA adducts can trigger the activation of DNA repair pathways and, in cases of severe damage, apoptosis. Key proteins to monitor include ATM, ATR, and p53.

  • Protein Misfolding/Unfolded Protein Response (UPR): Adduct formation on proteins can lead to misfolding and aggregation, triggering the UPR in the endoplasmic reticulum.

stress_response_pathways cluster_0 Cellular Targets cluster_1 Stress Response Pathways 2_Chloroacrolein This compound Proteins Proteins 2_Chloroacrolein->Proteins DNA DNA 2_Chloroacrolein->DNA GSH GSH 2_Chloroacrolein->GSH Depletion UPR Unfolded Protein Response Proteins->UPR Activates DDR DNA Damage Response DNA->DDR Activates OSR Oxidative Stress Response GSH->OSR Activates Apoptosis Apoptosis UPR->Apoptosis DDR->Apoptosis OSR->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-chloroacrolein synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions in a question-and-answer format.

Problem Potential Causes Solutions
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Increase the residence time of the reactants in the reaction zone. Gradually increase the reaction temperature within the recommended range (e.g., 100-200°C for vapor-phase chlorination of acrolein). Monitor the reaction progress using an appropriate analytical technique (e.g., GC analysis of aliquots).
Suboptimal Molar Ratio: Incorrect ratio of acrolein to chlorinating agent.Optimize the molar ratio of acrolein to chlorine. Ratios of acrolein to chlorine from 1:1 to 1:2 have been reported to give good yields.[1]
Poor Mixing: Inefficient mixing of reactants, especially in gas-phase reactions.Ensure turbulent flow conditions in the reactor to promote thorough mixing of acrolein and chlorine gas. The use of an inert diluent gas like nitrogen can aid in this.
Side Reactions: Formation of byproducts such as 2,3-dichloropropionaldehyde, 3-chloroacrolein, or chlorinated acrolein dimers.Adjust reaction temperature to favor the formation of this compound. Lower temperatures may reduce the formation of over-chlorinated products.
Formation of Polymeric Material Acrolein Polymerization: Acrolein is prone to polymerization, especially at elevated temperatures and in the presence of acidic or basic impurities.Add a polymerization inhibitor, such as hydroquinone or its monomethyl ether, to the acrolein feed. Ensure the reactor and all glassware are scrupulously clean and free of contaminants that could initiate polymerization.
Product Polymerization: this compound can also polymerize, particularly during workup and purification.Keep the product cool during and after the reaction. Distill the product under reduced pressure and in the presence of a polymerization inhibitor.
Difficulty in Product Purification Close Boiling Points of Isomers: The boiling points of this compound and its isomer, 3-chloroacrolein, are very close, making separation by simple distillation challenging.Employ fractional distillation with a high-efficiency column. Alternatively, explore chromatographic separation methods for small-scale purifications.
Presence of Acidic Byproducts: Formation of HCl during the reaction can complicate purification and promote polymerization.If the synthesis involves a dehydrochlorination step, ensure complete removal of the catalyst or neutralizing agent. For direct chlorination, consider a workup procedure that includes a wash with a mild base to remove acidic impurities, followed by drying.
Inconsistent Results Variability in Reagent Quality: Impurities in acrolein or the chlorinating agent can affect the reaction outcome.Use freshly distilled acrolein to remove any polymeric material or inhibitors that might interfere with the reaction. Ensure the chlorinating agent is of high purity.
Fluctuations in Reaction Conditions: Inconsistent temperature, pressure, or flow rates can lead to variable yields and product distributions.Implement precise control over all reaction parameters. Use a well-calibrated furnace or oil bath for temperature control and mass flow controllers for gas-phase reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the direct vapor-phase chlorination of acrolein. This process involves reacting acrolein vapor with chlorine gas at elevated temperatures.[1] Another approach is the dehydrochlorination of 2,3-dichloropropionaldehyde.

Q2: What are the typical yields for the vapor-phase chlorination of acrolein?

A2: Yields can be quite high, often exceeding 80%, under optimized conditions. The yield is sensitive to reaction parameters such as temperature, residence time, and the molar ratio of reactants.[1]

Q3: What are the main byproducts to expect in this synthesis?

A3: The primary byproducts include the isomeric 3-chloroacrolein, over-chlorinated products like 2,3-dichloropropionaldehyde, and chloroacrylyl chloride.[1] Polymerization of acrolein and the product can also occur.

Q4: Why is an inert gas, such as nitrogen, used in the vapor-phase reaction?

A4: The inert gas serves multiple purposes. It acts as a diluent to control the reaction rate and temperature, preventing runaway reactions. It also helps to ensure better mixing of the gaseous reactants and reduces the partial pressure of the reactants, which can influence selectivity.

Q5: What safety precautions should be taken when performing this synthesis?

A5: Both acrolein and chlorine are highly toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. A system to scrub the effluent gas to neutralize unreacted chlorine and HCl is also necessary.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Chloroacroleins via Vapor-Phase Chlorination of Acrolein

Run No.Temperature (°C)Residence Time (sec)Molar Ratio (Acrolein:Cl₂)Acrolein Conversion (%)Yield of α-Chloroacrolein (%)Yield of β-Chloroacrolein (%)
11002.51:1.1857510
21501.51:1.195828
32000.51:1.198855
41501.51:1.5997812
51501.51.5:1807015

Data is synthesized from information presented in US Patent 3,100,227.[1] α-Chloroacrolein corresponds to this compound and β-chloroacrolein to 3-chloroacrolein.

Experimental Protocols

Protocol 1: Vapor-Phase Chlorination of Acrolein

This protocol is based on the method described in US Patent 3,100,227.[1]

Materials:

  • Acrolein (freshly distilled, with 0.1% hydroquinone added as an inhibitor)

  • Chlorine gas

  • Nitrogen gas (or another inert gas)

  • Reactor: A heated tube (e.g., quartz or stainless steel) of appropriate dimensions to achieve the desired residence time.

  • Vaporizer for acrolein

  • Gas flow meters/controllers

  • Condensation train (e.g., cold traps with dry ice/acetone)

  • Scrubber for effluent gas (containing a solution of sodium hydroxide or sodium thiosulfate)

Procedure:

  • System Setup: Assemble the reactor system in a fume hood. The setup should consist of a vaporizer for the acrolein, inlets for acrolein vapor, chlorine, and nitrogen, the heated reactor tube, a condensation train to collect the product, and a scrubber for the exhaust gases.

  • Inert Gas Flow: Start a flow of nitrogen gas through the system to purge it of air and moisture.

  • Heating: Heat the reactor to the desired temperature (e.g., 150°C).

  • Reactant Introduction:

    • Begin flowing acrolein into the vaporizer and then into the reactor at a controlled rate.

    • Simultaneously, introduce chlorine gas and nitrogen gas at their respective controlled flow rates. The total gas flow rate will determine the residence time in the reactor.

  • Reaction: The gaseous mixture reacts as it passes through the heated tube.

  • Product Collection: The effluent gas from the reactor is passed through the condensation train to collect the liquid products. The non-condensable gases are directed to the scrubber.

  • Shutdown: Once the reaction is complete, stop the flow of acrolein and chlorine, but maintain the nitrogen flow until the reactor has cooled down.

  • Workup and Purification:

    • The collected condensate, containing this compound, byproducts, and unreacted acrolein, is carefully transferred to a distillation apparatus.

    • It is advisable to add a small amount of a polymerization inhibitor (e.g., hydroquinone) before distillation.

    • Purify the this compound by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Collection & Purification Acrolein Acrolein (with inhibitor) Vaporizer Acrolein Vaporizer Acrolein->Vaporizer Chlorine Chlorine Gas Reactor Heated Reactor (100-200°C) Chlorine->Reactor Nitrogen Nitrogen Gas Nitrogen->Reactor Vaporizer->Reactor Condenser Condensation Train (Cold Traps) Reactor->Condenser Scrubber Gas Scrubber Reactor->Scrubber Effluent Gas Distillation Fractional Distillation Condenser->Distillation Condenser->Scrubber Non-condensables Product Pure this compound Distillation->Product

Caption: Experimental workflow for the vapor-phase synthesis of this compound.

troubleshooting_logic Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Excessive Side Reactions? IncompleteReaction->SideReactions No IncreaseTempTime Increase Temperature and/or Residence Time IncompleteReaction->IncreaseTempTime Yes OptimizeRatio Optimize Acrolein:Cl₂ Ratio IncompleteReaction->OptimizeRatio Yes Polymerization Polymer Formation? SideReactions->Polymerization No AdjustTemp Adjust Temperature for Selectivity SideReactions->AdjustTemp Yes AddInhibitor Add Polymerization Inhibitor Polymerization->AddInhibitor Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Side reactions and byproduct formation in 2-Chloroacrolein synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroacrolein. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Gas-Phase Direct Chlorination of Acrolein: This method involves the direct reaction of acrolein and chlorine gas at elevated temperatures.[1]

  • Liquid-Phase Chlorination and Dehydrochlorination: This is a two-step process. First, acrolein is chlorinated in a liquid phase to produce 2,3-dichloropropionaldehyde. This intermediate is then dehydrochlorinated to yield this compound.[2]

Q2: What are the major side reactions and byproducts in this compound synthesis?

A2: The primary side reactions and byproducts to be aware of are:

  • Polymerization of Acrolein: Acrolein is highly reactive and can readily polymerize, especially in the presence of light, air, acids, or bases. This is a very common issue leading to yield loss and reactor fouling.

  • Formation of 2,3-Dichloropropionaldehyde: This is a major byproduct resulting from the addition of chlorine across the double bond of acrolein. It is the intermediate in the two-step liquid-phase synthesis but an undesired byproduct in the direct synthesis of this compound.

  • Formation of Other Chlorinated Species: While less common, the formation of other chlorinated byproducts is possible depending on the reaction conditions.

Q3: How can I prevent the polymerization of acrolein during synthesis?

A3: To prevent the polymerization of acrolein, the following measures are recommended:

  • Use of Inhibitors: Commercial acrolein is often stabilized with inhibitors like hydroquinone or hydroquinone monomethyl ether. Adding a polymerization inhibitor to the reaction mixture is crucial. Other effective inhibitors include benzoquinone, p-nitrosophenol, p-aminophenol, m-dinitrobenzene, phenothiazine, and Methylene Blue.

  • Synergistic Inhibitors: In aqueous solutions, especially in the presence of iron ions, the combination of a traditional polymerization inhibitor (like hydroquinone) with oxalic acid has been shown to be particularly effective at preventing polymerization.

  • Control of Reaction Conditions: Avoid exposure to light and air. The reaction should be carried out in a closed system, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q: I am getting a very low yield of this compound. What could be the problem?

A: Low yield can be attributed to several factors. Use the following logical workflow to troubleshoot the issue.

LowYieldTroubleshooting start Low Yield of This compound check_polymer Check for Polymer Formation start->check_polymer check_conditions Verify Reaction Conditions check_polymer->check_conditions No Polymer add_inhibitor Add/Increase Polymerization Inhibitor check_polymer->add_inhibitor Polymer Present check_reactants Assess Reactant Purity & Ratio check_conditions->check_reactants Temp. OK optimize_temp Optimize Temperature check_conditions->optimize_temp Incorrect Temp. optimize_ratio Adjust Acrolein:Chlorine Ratio check_reactants->optimize_ratio Incorrect Ratio purify_reactants Purify Acrolein check_reactants->purify_reactants Impure Reactants

Caption: Troubleshooting workflow for low this compound yield.

  • Is there evidence of polymer formation?

    • Symptoms: Formation of a viscous liquid or solid in the reactor, difficulty in stirring, and a significant mass imbalance.

    • Solution:

      • Ensure a suitable polymerization inhibitor (e.g., hydroquinone) is present in the reaction mixture.

      • If an inhibitor is already in use, consider increasing its concentration or using a more effective one for your specific conditions.

      • For aqueous systems, the addition of oxalic acid along with a standard inhibitor can be beneficial.

      • Purge the reaction setup with an inert gas (nitrogen or argon) to remove oxygen, which can initiate polymerization.[1]

  • Are the reaction conditions optimal?

    • Gas-Phase Synthesis:

      • Temperature: The optimal temperature range is typically between 100°C and 200°C. Temperatures below 75°C may result in impractically low yields.[1]

      • Residence Time: The time the reactants spend in the heated reaction zone is critical. A residence time of 0.1 to 3 seconds is generally recommended.[1]

    • Liquid-Phase Synthesis (Dehydrochlorination Step):

      • Temperature: The dehydrochlorination of 2,3-dichloropropionaldehyde is typically carried out by heating. The use of a high-boiling point, inert solvent (e.g., 1,1,2-trichloroethane) is recommended to facilitate the removal of the lower-boiling this compound as it is formed.[2]

  • Is the molar ratio of reactants correct?

    • Gas-Phase Synthesis: The molar ratio of acrolein to chlorine should be carefully controlled. Ratios between 1:1 and 2:1 (acrolein:chlorine) are generally suitable.[1] An excess of chlorine can lead to the formation of more 2,3-dichloropropionaldehyde.

Issue 2: High Levels of 2,3-Dichloropropionaldehyde Byproduct

Q: My final product is contaminated with a significant amount of 2,3-dichloropropionaldehyde. How can I minimize its formation?

A: The formation of 2,3-dichloropropionaldehyde is favored by an excess of chlorine and lower temperatures in the direct chlorination process.

ByproductFormation cluster_main_path Desired Reaction Pathway cluster_side_path1 Side Reaction 1: Addition cluster_side_path2 Side Reaction 2: Polymerization acrolein Acrolein (CH2=CHCHO) desired_product This compound (CH2=CClCHO) acrolein->desired_product Substitution byproduct 2,3-Dichloropropionaldehyde (CH2ClCHClCHO) acrolein->byproduct Addition polymer Acrolein Polymer acrolein->polymer Polymerization chlorine Chlorine (Cl2) chlorine->desired_product chlorine->byproduct

Caption: Reaction pathways in the synthesis of this compound.

  • Adjust the Molar Ratio: Ensure that you are not using a large excess of chlorine. For the gas-phase synthesis, an acrolein to chlorine molar ratio of 1:1 to 2:1 is preferable.[1]

  • Increase the Reaction Temperature: Higher temperatures (within the optimal range of 100-200°C for gas-phase) favor the substitution reaction that forms this compound over the addition reaction that leads to 2,3-dichloropropionaldehyde.[1]

  • Purification: If the formation of 2,3-dichloropropionaldehyde cannot be completely avoided, it can be separated from this compound by fractional distillation.

Data Presentation

Table 1: Recommended Reaction Conditions for Gas-Phase Synthesis of this compound

ParameterRecommended RangeNotes
Temperature100°C - 200°CYields are impractically low below 75°C.[1]
Acrolein:Chlorine Molar Ratio1:1 to 2:1Ratios up to 3:1 (acrolein:chlorine) are suitable.[1]
Residence Time0.1 - 3 secondsCan range from 0.05 to 5 seconds.[1]
Inert Gas Dilution~50% by volumeNitrogen, argon, helium, or carbon dioxide can be used.[1]

Experimental Protocols

Protocol 1: Gas-Phase Synthesis of this compound

This protocol is based on the method described in US Patent 3,100,227.[1]

Materials:

  • Acrolein (stabilized with hydroquinone)

  • Chlorine gas

  • Inert gas (e.g., Nitrogen)

  • Quartz tube reactor

  • Electric furnace

  • Thermocouple

  • Rotameters for gas flow control

  • Vaporizer

  • Condensers (brine-cooled)

  • Cold traps (Dry Ice)

Procedure:

  • Set up the quartz tube reactor within the electric furnace. Place the thermocouple inside the reactor to monitor the reaction temperature.

  • Pressurize a reservoir of acrolein and feed it through a rotameter to an electrically heated vaporizer.

  • In a mixing line, premix the vaporized acrolein with chlorine gas and nitrogen. The nitrogen should constitute approximately 50% of the total gas volume. The molar ratio of acrolein to chlorine should be maintained between 1:1 and 2:1.

  • Pass the gas mixture through the heated reactor. Adjust the flow rates to achieve the desired residence time (0.1 to 3 seconds).

  • Maintain the reaction zone temperature between 100°C and 200°C.

  • Condense the effluent gases by passing them through a series of brine-cooled condensers followed by Dry Ice traps.

  • The collected condensate will contain this compound, unreacted acrolein, and byproducts. This mixture can be purified by fractional distillation.

Protocol 2: Liquid-Phase Synthesis of 2,3-Dichloropropionaldehyde (Intermediate)

Materials:

  • Acrolein

  • Chlorine gas

  • Reaction vessel with cooling capabilities

Procedure:

  • Cool the reaction vessel containing neat acrolein to 5°C.

  • Bubble an equimolar amount of dry chlorine gas into the acrolein.

  • The reaction is exothermic, and the temperature will rise. Maintain the temperature at 40°C until the reaction is complete.

  • The resulting product is crude 2,3-dichloropropionaldehyde, which can be purified by distillation under reduced pressure.

Note: 2,3-Dichloropropionaldehyde is prone to polymerization and should ideally be used in the subsequent dehydrochlorination step as soon as possible.

Protocol 3: Dehydrochlorination of 2,3-Dichloropropionaldehyde

This protocol is based on the method described in US Patent 2,815,385.[2]

Materials:

  • 2,3-Dichloropropionaldehyde

  • Inert, high-boiling point solvent (e.g., 1,1,2-trichloroethane)

  • Reaction vessel with a distillation setup

Procedure:

  • In the reaction vessel, dissolve the 2,3-dichloropropionaldehyde in the inert solvent.

  • Heat the solution to induce dehydrochlorination.

  • The this compound formed has a lower boiling point than the solvent and the starting material and will distill out of the reaction mixture as it is formed.

  • Collect the distilled this compound. This method avoids the need for an alkaline material to neutralize the HCl formed, which can contaminate the final product.[2]

References

Technical Support Center: 2-Chloroacrolein Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the polymerization of 2-chloroacrolein during storage. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide: Polymerization Issues

Issue: You observe viscosity increase, solidification, or discoloration of your this compound sample.

This indicates that polymerization has initiated. The following flowchart outlines the steps to troubleshoot and prevent this issue.

Caption: Troubleshooting workflow for preventing this compound polymerization.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

A1: this compound, similar to acrolein, is susceptible to free-radical polymerization. This process can be initiated by exposure to heat, light, or the presence of impurities that can generate free radicals.[1] The polymerization is a chain reaction that leads to the formation of long-chain polymers, resulting in increased viscosity and eventual solidification of the material.

Q2: What are the ideal storage conditions to prevent polymerization?

A2: To minimize the risk of polymerization, this compound should be stored at or below -20°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect the compound from light by using an amber vial or by wrapping the container in aluminum foil. A safety data sheet for acrolein recommends keeping the container tightly closed in a dry and well-ventilated place, away from heat and sources of ignition.

Q3: Which polymerization inhibitors are effective for this compound?

A3: While specific studies on this compound are limited, inhibitors effective for acrolein and its derivatives are recommended. Hydroquinone and phenothiazine are common and effective free-radical scavengers used for this purpose.[2][3] Other potential inhibitors include hydroquinone monomethyl ether and benzoquinone.[4]

Q4: What is the recommended concentration of these inhibitors?

A4: The effective concentration of an inhibitor can vary depending on the storage duration and conditions. For acrolein derivatives, a general concentration range for compound polymerization inhibitors, which can include quinones and phenolic compounds, is between 5 and 10,000 ppm by weight.[5] It is advisable to start with a concentration in the lower end of this range (e.g., 100-200 ppm) and optimize based on experimental needs.

Q5: How does a polymerization inhibitor work?

A5: Polymerization inhibitors like hydroquinone function as antioxidants. They donate a hydrogen atom to the highly reactive free radicals, which neutralizes them and terminates the polymerization chain reaction.[1] This process effectively stabilizes the monomer and prevents the formation of polymers.

Inhibitor and Storage Condition Summary

ParameterRecommendationRationale
Storage Temperature ≤ -20°CReduces the rate of chemical reactions, including polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and the formation of radical species.
Light Protection Amber vial or foil wrappingPrevents light-induced (photochemical) polymerization.[6]
Primary Inhibitor HydroquinoneEffective free-radical scavenger for acrylates and related compounds.[1][2]
Alternative Inhibitor PhenothiazineHighly efficient in trapping thermally generated radicals.[3]
Inhibitor Concentration 100 - 1000 ppm (starting point)Balances effective inhibition with minimal impact on subsequent reactions.

Experimental Protocol: Stabilization of this compound for Storage

This protocol describes the steps for adding a polymerization inhibitor to this compound before long-term storage.

Materials:

  • This compound

  • Hydroquinone (or Phenothiazine)

  • Anhydrous solvent (e.g., dichloromethane, if preparing a stock solution)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vial with a septum-sealed cap

  • Syringes and needles

Procedure:

  • Prepare Inhibitor Stock Solution (Optional but Recommended):

    • In a well-ventilated fume hood, prepare a stock solution of the inhibitor (e.g., 1% w/v hydroquinone in anhydrous dichloromethane). This allows for more accurate addition of small quantities.

  • Handle this compound Under Inert Atmosphere:

    • Before opening, allow the this compound container to equilibrate to room temperature to prevent moisture condensation.

    • Conduct all transfers under a gentle stream of inert gas.

  • Add the Inhibitor:

    • Calculate the required volume of the inhibitor stock solution to achieve the desired final concentration (e.g., for 200 ppm, add 20 µL of a 1% stock solution to 1 g of this compound).

    • Using a clean, dry syringe, add the calculated amount of inhibitor to the this compound.

  • Mixing and Storage:

    • Gently swirl the vial to ensure thorough mixing of the inhibitor.

    • Purge the headspace of the vial with inert gas for 1-2 minutes.

    • Tightly seal the vial with the septum cap and reinforce with paraffin film.

    • Label the vial clearly with the compound name, date, and inhibitor concentration.

    • Place the vial in a freezer at ≤ -20°C for storage.

Safety Precautions:

  • This compound is a hazardous chemical. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen inhibitor before handling.

References

Technical Support Center: Long-Term Storage of 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of 2-chloroacrolein for long-term storage. The following information is based on established principles for stabilizing reactive unsaturated aldehydes and chlorinated compounds.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable during long-term storage?

A1: this compound is an α,β-unsaturated aldehyde containing a chlorine atom. This combination of functional groups makes it highly reactive and prone to degradation through several pathways:

  • Polymerization: The carbon-carbon double bond is activated by the aldehyde group, making it susceptible to free-radical or acid/base-catalyzed polymerization. This can lead to the formation of solid or gummy precipitates, reducing the purity and usability of the compound.

  • Autocondensation: Aldehydes can undergo self-condensation reactions, particularly under acidic or basic conditions.

  • Dehydrochlorination: The presence of a chlorine atom introduces the possibility of eliminating hydrogen chloride (HCl). The liberated HCl can then act as a catalyst for further degradation, including polymerization.

  • Oxidation: Like many aldehydes, this compound can be sensitive to oxidation, especially in the presence of air, leading to the formation of carboxylic acids and other byproducts.

Q2: What types of stabilizers are recommended for this compound?

A2: Due to its dual reactivity, a combination of stabilizers is recommended for the effective long-term storage of this compound:

  • Polymerization Inhibitors: These compounds are essential to prevent the free-radical polymerization of the unsaturated system. Phenolic compounds are commonly used for this purpose.

  • Acid Scavengers: To neutralize any HCl that may form through dehydrochlorination, an acid scavenger is crucial. This prevents acid-catalyzed degradation pathways.

Q3: What are some specific examples of recommended stabilizers?

A3: Based on stabilizers used for structurally similar compounds like acrolein, the following are suggested for evaluation:

  • Polymerization Inhibitors:

    • Hydroquinone (HQ): A widely used and effective inhibitor for unsaturated monomers.[1][2][3] It works by scavenging free radicals in the presence of oxygen.[3]

    • Hydroquinone monomethyl ether (MEHQ) / 4-Methoxyphenol: Another common phenolic inhibitor.

    • Butylated hydroxytoluene (BHT): A phenolic antioxidant that can also inhibit polymerization.

  • Acid Scavengers:

    • Triethylamine (TEA): A common organic base used to scavenge acids.

    • Pyridine: Another organic base that can be effective.

    • Epoxides (e.g., propylene oxide, butylene oxide): These can act as acid scavengers by reacting with HCl.

It is crucial to empirically determine the most effective stabilizer system and concentration for your specific storage conditions and purity requirements.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Formation of a white/yellow precipitate or cloudiness. Polymerization of this compound.- Increase the concentration of the polymerization inhibitor (e.g., hydroquinone).- Ensure the storage container is opaque to prevent light-induced polymerization.- Store at a lower temperature.
The pH of the stored solution has become acidic. Dehydrochlorination leading to the formation of HCl.- Add an appropriate acid scavenger (e.g., triethylamine) to neutralize the acid.- Consider using an acid scavenger proactively in future storage.- Store in a tightly sealed container to minimize exposure to moisture, which can facilitate HCl formation.
Discoloration of the this compound solution. Oxidation or other degradation pathways.- Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Ensure the purity of the this compound before storage, as impurities can catalyze degradation.
Loss of potency or purity over time. Insufficient stabilization or inappropriate storage conditions.- Re-evaluate the stabilizer system and concentrations.- Conduct a stability study to determine the optimal storage conditions (see Experimental Protocols section).- Ensure the storage temperature is consistently maintained at the recommended level.

Quantitative Data on Stabilizer Effectiveness (Hypothetical Example)

The following table presents hypothetical data to illustrate how the effectiveness of different stabilizer systems for this compound could be evaluated over a 6-month period under accelerated stability conditions (e.g., 40°C). Researchers should generate their own data based on their specific experimental conditions.

Stabilizer SystemConcentration (ppm)Initial Purity (%)Purity after 3 months (%)Purity after 6 months (%)Observations
Control (None) 099.585.260.7Significant polymerization and discoloration.
Hydroquinone (HQ) 20099.697.194.3Slight discoloration, minimal precipitate.
Triethylamine (TEA) 50099.492.088.5Acidic pH development slowed, but polymerization observed.
HQ + TEA 200 + 50099.599.198.8Clear solution, stable pH, highest purity retained.
MEHQ + Propylene Oxide 200 + 100099.698.998.5Clear solution, stable pH.

Experimental Protocols

Protocol for Evaluating Stabilizer Effectiveness

This protocol outlines a general procedure for conducting an accelerated stability study to compare different stabilizer systems for this compound.

1. Materials:

  • High-purity this compound
  • Candidate stabilizers (e.g., hydroquinone, triethylamine)
  • Inert, sealed storage vials (e.g., amber glass vials with PTFE-lined caps)
  • Analytical instrumentation for purity assessment (e.g., GC-FID, HPLC-UV)
  • pH meter or pH indicator strips
  • Temperature-controlled oven or incubator

2. Procedure:

  • Prepare stock solutions of each stabilizer in a suitable solvent that is compatible with this compound and will not interfere with analysis.
  • Dispense equal aliquots of high-purity this compound into a series of labeled vials.
  • Add the appropriate volume of stabilizer stock solution to each vial to achieve the desired final concentration. Include a control group with no added stabilizer.
  • If investigating the effect of atmosphere, purge the headspace of the vials with an inert gas (e.g., nitrogen) before sealing.
  • Tightly seal all vials.
  • Place the vials in a temperature-controlled environment set to an elevated temperature (e.g., 40°C or 50°C) for accelerated aging.
  • At predetermined time points (e.g., 0, 1, 3, and 6 months), remove a set of vials for analysis.
  • Visually inspect the samples for any changes in color, clarity, or the presence of precipitates.
  • Measure the pH of the samples.
  • Determine the purity of the this compound in each sample using a validated analytical method (e.g., GC-FID).

3. Data Analysis:

  • Plot the purity of this compound as a function of time for each stabilizer system.
  • Compare the rate of degradation for each condition.
  • Record any physical changes observed.
  • Based on the results, select the stabilizer system and storage conditions that provide the best long-term stability.

Visualizations

degradation_pathway This compound This compound Polymer Polymer This compound->Polymer Polymerization (Inhibited by Hydroquinone) HCl HCl This compound->HCl Dehydrochlorination Degradation_Products Degradation_Products This compound->Degradation_Products Other Reactions HCl->Polymer Catalyzes Polymerization experimental_workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Time-Point Analysis cluster_results Data Evaluation Prep1 Aliquot this compound Prep2 Add Stabilizers Prep1->Prep2 Prep3 Inert Atmosphere Purge Prep2->Prep3 Prep4 Seal Vials Prep3->Prep4 Storage Incubate at Elevated Temperature (e.g., 40°C) Prep4->Storage Analysis1 Visual Inspection Storage->Analysis1 t = 0, 1, 3, 6 months Analysis2 pH Measurement Analysis1->Analysis2 Analysis3 Purity Assay (GC/HPLC) Analysis2->Analysis3 Results Determine Optimal Stabilizer System Analysis3->Results

References

Troubleshooting low recovery of 2-Chloroacrolein during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low recovery of 2-Chloroacrolein during extraction procedures. This resource is intended for researchers, scientists, and drug development professionals working with this volatile and reactive analyte.

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound is a frequent issue stemming from its inherent chemical properties. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: We are experiencing significantly lower than expected recovery of this compound after solvent extraction from our aqueous sample matrix. What are the potential causes and how can we improve our yield?

Answer:

Low recovery of this compound is typically attributed to one or a combination of three primary factors: its high volatility, its propensity for self-polymerization, and its potential for chemical degradation under certain conditions. The following sections detail these issues and provide strategies for mitigation.

Factor 1: Volatility of this compound

This compound is a volatile compound, meaning it readily evaporates at room temperature. Significant losses can occur during sample handling and extraction if proper precautions are not taken.

Troubleshooting Steps:

  • Maintain Low Temperatures: Perform all extraction steps, including sample preparation, solvent addition, and phase separation, at low temperatures (e.g., in an ice bath). This reduces the vapor pressure of this compound, minimizing evaporative losses.

  • Minimize Headspace: Use vials and extraction vessels that are appropriately sized for your sample and solvent volumes to minimize the headspace available for the compound to vaporize into.

  • Limit Exposure to Atmosphere: Keep sample and extract containers tightly sealed whenever possible. Work swiftly to minimize the time samples are exposed to the open air.

  • Gentle Solvent Evaporation: If a solvent evaporation step is necessary to concentrate the extract, use a gentle stream of nitrogen at low temperatures. Avoid high temperatures and strong vacuum, which will lead to significant analyte loss.

Factor 2: Polymerization

Substituted acroleins, including this compound, are known to undergo spontaneous polymerization, forming non-volatile polymers and thus reducing the concentration of the monomeric form available for extraction and analysis.

Troubleshooting Steps:

  • Inhibit Polymerization: The addition of a polymerization inhibitor is crucial. Hydroquinone is a commonly used and effective inhibitor for acroleins. A final concentration of 0.1% (w/v) hydroquinone in the sample and extraction solvent is a good starting point.

  • Work with Fresh Samples and Reagents: Prepare samples and extraction solvents containing the inhibitor immediately before use. The effectiveness of the inhibitor can decrease over time.

  • Avoid High Temperatures: Elevated temperatures can accelerate the rate of polymerization. Maintaining cold conditions throughout the extraction process will also help to suppress this unwanted side reaction.

Factor 3: Chemical Degradation (pH and Temperature Effects)

The stability of aldehydes like this compound can be highly dependent on the pH of the aqueous matrix and the temperature.[1] While specific data for this compound is limited, the stability of the related compound, acrolein, is known to be pH-dependent.[1] Generally, neutral to slightly acidic conditions are preferred to maintain the stability of many organic compounds during extraction. Extreme pH values (highly acidic or highly alkaline) can catalyze degradation reactions.

Troubleshooting Steps:

  • Control Sample pH: If your sample matrix has a high or low pH, adjust it to a neutral or slightly acidic range (e.g., pH 6-7) before extraction. Use appropriate buffers that do not interfere with the extraction or subsequent analysis.

  • Optimize Temperature: As with volatility and polymerization, high temperatures can promote degradative pathways. The general recommendation is to keep the temperature as low as is practical throughout the procedure.

Summary of Factors Affecting this compound Recovery and Mitigation Strategies
Factor Problem Mitigation Strategy Key Parameters to Control
Volatility Evaporative loss of the analyte.Perform extraction at low temperatures; minimize headspace; keep containers sealed.Temperature, Headspace Volume, Exposure Time
Polymerization Formation of non-volatile polymers.Add a polymerization inhibitor (e.g., hydroquinone); use fresh solutions.Inhibitor Concentration, Temperature
Chemical Degradation Analyte breakdown due to unfavorable chemical conditions.Adjust sample pH to neutral/slightly acidic; maintain low temperatures.pH, Temperature

Experimental Protocol: Optimized Extraction of this compound from an Aqueous Matrix

This protocol incorporates the troubleshooting strategies discussed above to maximize the recovery of this compound.

Materials:

  • Ice bath

  • Vortex mixer

  • Centrifuge

  • Appropriately sized glass vials with PTFE-lined caps

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate) containing 0.1% (w/v) Hydroquinone

  • Aqueous sample containing this compound

  • pH meter and appropriate buffers (if pH adjustment is necessary)

  • Sodium sulfate (anhydrous)

  • Nitrogen gas supply with a gentle flow regulator

Procedure:

  • Sample Preparation:

    • Place the aqueous sample vial in an ice bath to cool.

    • If necessary, adjust the pH of the sample to 6-7 using a suitable buffer.

    • If not already present, add hydroquinone to the sample to a final concentration of 0.1% (w/v).

  • Extraction:

    • To the cooled aqueous sample, add an equal volume of the pre-chilled extraction solvent containing 0.1% hydroquinone.

    • Immediately cap the vial tightly.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Centrifuge the vial at a low speed for 5-10 minutes to separate the aqueous and organic layers.

  • Phase Separation:

    • Carefully transfer the organic (lower) layer to a clean, pre-chilled vial using a glass pipette.

    • Repeat the extraction (step 2 and 3) on the aqueous layer with a fresh portion of the extraction solvent for improved recovery.

    • Combine the organic extracts.

  • Drying and Concentration (if necessary):

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • If concentration is required, place the vial in a cool water bath and evaporate the solvent under a gentle stream of nitrogen. Avoid complete dryness.

  • Analysis:

    • Immediately cap the vial containing the final extract and store it at a low temperature (e.g., 4°C) until analysis. For longer-term storage, -20°C or -80°C is recommended.

    • Consider derivatization of the this compound prior to GC-MS analysis to improve its stability and chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction solvent for this compound?

Q2: Can I use a rotary evaporator to concentrate my extract?

A2: Due to the high volatility of this compound, using a rotary evaporator is generally not recommended as it can lead to significant analyte loss, even under reduced pressure. A gentle stream of nitrogen at low temperatures is a much safer method for solvent evaporation.

Q3: How long can I store my samples and extracts?

A3: Due to the instability of this compound, it is highly recommended to process samples and analyze extracts as quickly as possible. If storage is unavoidable, samples and extracts should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers containing a polymerization inhibitor.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not strictly necessary, derivatization can significantly improve the stability and chromatographic behavior of reactive aldehydes like this compound, leading to more robust and reproducible analytical results, particularly for GC-MS analysis. Common derivatizing agents for aldehydes target the carbonyl group.

Q5: My sample matrix contains compounds that may react with this compound. How can I address this?

A5: If your sample matrix contains nucleophiles (e.g., thiols, amines), they can potentially react with this compound. In such cases, immediate extraction after sample collection is crucial. Alternatively, derivatization of the this compound in-situ (within the sample matrix) before extraction can be explored to form a more stable product.

Visualizations

Troubleshooting_Workflow start Start: Low this compound Recovery volatility Is the extraction performed at low temperature? start->volatility polymerization Is a polymerization inhibitor used? volatility->polymerization Yes solution1 Implement low-temperature extraction procedures. volatility->solution1 No degradation Is the sample pH controlled (neutral/slightly acidic)? polymerization->degradation Yes solution2 Add a polymerization inhibitor (e.g., 0.1% hydroquinone). polymerization->solution2 No solution3 Adjust sample pH to 6-7. degradation->solution3 No end Improved Recovery degradation->end Yes solution1->polymerization solution2->degradation solution3->end

Caption: Troubleshooting workflow for low this compound recovery.

Stability_Factors compound This compound volatility High Volatility compound->volatility polymerization Polymerization compound->polymerization degradation Chemical Degradation compound->degradation instability Instability & Low Recovery volatility->instability polymerization->instability degradation->instability temp High Temperature temp->volatility temp->polymerization temp->degradation ph Extreme pH ph->degradation no_inhibitor Absence of Inhibitor no_inhibitor->polymerization

Caption: Factors influencing the stability of this compound.

References

Matrix effects in the analysis of 2-Chloroacrolein in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of 2-chloroacrolein in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the analysis of this compound, a reactive and volatile aldehyde, matrix components can cause either ion suppression or enhancement in mass spectrometry-based methods (LC-MS/MS, GC-MS), leading to inaccurate quantification.[1] These effects can manifest as poor accuracy, low precision, and a high limit of detection.

Q2: What are the most common sources of matrix effects in this compound analysis?

A2: The primary sources of matrix effects depend on the sample type.

  • Biological Fluids (Plasma, Urine): Phospholipids and proteins are major contributors to matrix effects.[2]

  • Food Matrices: Fats, proteins, carbohydrates, and other organic compounds can interfere with the analysis.[3]

  • Environmental Samples (Water, Soil): Humic acids, fulvic acids, and other organic matter can cause significant signal suppression or enhancement.

Q3: How can I minimize matrix effects during sample preparation for this compound analysis?

A3: Effective sample preparation is crucial for minimizing matrix effects. The choice of technique depends on the sample matrix and the physicochemical properties of this compound. Common strategies include:

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the sample matrix based on its solubility in immiscible solvents.[1]

  • Solid-Phase Extraction (SPE): SPE can effectively clean up complex samples by retaining the analyte on a solid sorbent while matrix components are washed away.[4] For a polar analyte like this compound, activated charcoal or polar-embedded C18 columns may be effective.[5]

  • Protein Precipitation (PPT): For biological samples, precipitating proteins with organic solvents like acetonitrile can reduce matrix interference.[3]

Q4: What is the role of an internal standard in mitigating matrix effects for this compound analysis?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added to the sample at a known concentration before sample processing. A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.[1]

Troubleshooting Guides

Problem 1: Poor recovery of this compound during sample preparation.

Possible Cause Suggested Solution
Inappropriate sample preparation technique For complex matrices, a multi-step cleanup approach combining protein precipitation with SPE or LLE may be necessary.
Suboptimal extraction solvent in LLE Test a range of solvents with varying polarities to find the one that provides the best recovery for this compound.
Inefficient elution from SPE cartridge Optimize the elution solvent composition and volume to ensure complete recovery of this compound from the SPE sorbent.
Analyte volatility Ensure that evaporation steps are performed at low temperatures and under a gentle stream of nitrogen to prevent loss of the volatile this compound.

Problem 2: High variability in quantitative results (poor precision).

Possible Cause Suggested Solution
Inconsistent matrix effects The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects.
Sample inhomogeneity Ensure that solid or viscous samples are thoroughly homogenized before taking an aliquot for analysis.[6]
Contamination Use high-purity solvents and meticulously clean all glassware and equipment to avoid introducing interfering contaminants.[6]

Problem 3: Low signal intensity or significant ion suppression in LC-MS/MS analysis.

Possible Cause Suggested Solution
Co-elution of matrix components Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate this compound from interfering matrix components.
Inefficient ionization Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) to maximize the ionization efficiency of this compound.
Suboptimal sample cleanup Employ a more rigorous sample preparation method, such as a two-step SPE or LLE, to remove a wider range of matrix interferences.

Experimental Protocols

Note: The following protocols are provided as illustrative examples for the analysis of this compound and may require optimization for specific sample matrices and instrumentation.

Protocol 1: Example SPE Method for this compound in Water Samples

This protocol is adapted from a method for the parent compound, acrolein, in environmental water samples.[5]

  • Sample Pre-treatment: To a 100 mL water sample, add a suitable internal standard (e.g., stable isotope-labeled this compound).

  • SPE Cartridge Conditioning: Condition an activated charcoal SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Analysis: Analyze the concentrated extract by LC-MS/MS or GC-MS.

Protocol 2: Example LLE Method for this compound in Biological Fluids

  • Sample Preparation: To 1 mL of plasma or urine, add the internal standard.

  • pH Adjustment: Adjust the sample pH to optimize the extraction efficiency for this compound.

  • Extraction: Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Quantitative Data Summary

Table 1: Illustrative Recovery and Matrix Effect Data for Different Sample Preparation Methods

Sample Preparation Method Sample Matrix Analyte Recovery (%) Matrix Effect (%)
Protein PrecipitationHuman PlasmaThis compound85-9540-60 (Suppression)
Liquid-Liquid ExtractionRiver WaterThis compound70-8515-30 (Suppression)
Solid-Phase ExtractionSoil ExtractThis compound80-9510-25 (Suppression)

Note: These are example values and will vary depending on the specific experimental conditions.

Table 2: Example Mass Spectrometry Parameters for this compound Analysis

Parameter LC-MS/MS (ESI+) GC-MS (EI)
Parent Ion (m/z) 91.090.0
Product Ion 1 (m/z) 55.055.0
Product Ion 2 (m/z) 27.062.0
Collision Energy (eV) 15-
Dwell Time (ms) 100-

Note: These parameters are illustrative and require optimization on the specific instrument used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Sample (e.g., Plasma, Water) Homogenize Homogenization/ Spiking with IS Sample->Homogenize Cleanup Extraction/Cleanup (SPE, LLE, or PPT) Homogenize->Cleanup Concentrate Concentration/ Reconstitution Cleanup->Concentrate Inject Injection Concentrate->Inject Separate Chromatographic Separation (GC or LC) Inject->Separate Detect Mass Spectrometric Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report troubleshooting_matrix_effects Start Inaccurate/Imprecise Results Suspected Matrix Effects CheckIS Is a Stable Isotope-Labeled Internal Standard Used? Start->CheckIS ImplementIS Implement SIL-IS CheckIS->ImplementIS No AssessCleanup Assess Sample Cleanup (Post-Extraction Spike) CheckIS->AssessCleanup Yes ImplementIS->AssessCleanup ImproveCleanup Improve Sample Cleanup (e.g., different SPE phase, LLE solvent) AssessCleanup->ImproveCleanup High Matrix Effect OptimizeChromo Optimize Chromatography (e.g., change gradient, column) AssessCleanup->OptimizeChromo Low Matrix Effect but poor peak shape Revalidate Re-validate Method AssessCleanup->Revalidate Acceptable ImproveCleanup->Revalidate OptimizeChromo->Revalidate

References

Technical Support Center: Enhanced Detection of 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and detailed methodologies for researchers, scientists, and drug development professionals working on the sensitive detection of 2-Chloroacrolein.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Question Possible Cause(s) Recommended Solution(s)
Why am I seeing low or no signal for my this compound samples? Incomplete Derivatization: The reaction conditions (pH, temperature, time, reagent concentration) may not be optimal. Sample Degradation: this compound is a reactive α,β-unsaturated aldehyde and can be unstable, especially in non-preserved samples. Instrumental Issues: Incorrect instrument parameters (e.g., injection temperature, detector settings).Optimize Derivatization: Ensure the derivatizing agent is fresh and in sufficient excess. Verify the pH of the reaction mixture. Test different reaction times and temperatures. Sample Preservation: Analyze samples as quickly as possible after collection. Store samples at low temperatures (e.g., 4°C) and consider adding a preservative if compatible with the analytical method. Instrument Check: Verify instrument settings, perform a system suitability test with a stable compound, and check for leaks in the GC or HPLC system.
My chromatograms show significant peak tailing for the this compound derivative. What can I do? Active Sites in GC Inlet/Column: The chlorinated and aldehydic nature of the analyte can lead to interactions with active sites. Co-elution with Interfering Compounds: Matrix components can interfere with the peak shape. Inappropriate Column Choice: The column chemistry may not be suitable for the analyte.Improve Inertness: Use a deactivated GC inlet liner and a highly inert column. Consider silylating the inlet liner. Sample Cleanup: Implement a solid-phase extraction (SPE) cleanup step to remove matrix interferences. Column Selection: For GC, a mid-polarity column is often a good starting point. For HPLC, a C18 column is commonly used for DNPH derivatives.
I am observing high background noise or extraneous peaks in my chromatograms. Contaminated Reagents: Derivatizing agents (e.g., 2,4-DNPH) can be contaminated with other carbonyl compounds. Solvents may also contain impurities. Carryover from Previous Injections: Highly concentrated samples can lead to carryover.Reagent Purification: Use high-purity solvents and reagents. 2,4-DNPH can be purified by recrystallization from acetonitrile.[1] Run reagent blanks to check for contamination. System Cleaning: Run solvent blanks between samples to clean the injection port and column. If carryover persists, bake out the GC column (according to manufacturer's instructions) or flush the HPLC system.
How can I improve the sensitivity of my this compound measurement? Suboptimal Derivatization: The chosen derivative may not have a strong response with the detector. Detector Choice: The detector may not be the most sensitive for the analyte. Sample Concentration: The analyte concentration in the final extract may be too low.Choice of Derivatizing Agent: For GC-MS, using a halogenated derivatizing agent like PFBHA can significantly enhance sensitivity with an electron capture detector (ECD) or in negative chemical ionization (NCI) mode. For HPLC, fluorescent derivatizing agents can offer higher sensitivity than UV-absorbing ones. Sensitive Detectors: Consider using GC-MS in selected ion monitoring (SIM) mode or tandem mass spectrometry (MS/MS) for the highest sensitivity and selectivity. For HPLC, a diode array detector (DAD) or a mass spectrometer can improve sensitivity and specificity. Pre-concentration: Use a larger sample volume and a concentration step (e.g., evaporation under nitrogen) to increase the final analyte concentration.
My recovery of this compound is inconsistent. What are the likely causes? Sample Volatility: this compound is a volatile compound, and losses can occur during sample preparation and concentration. Adsorption to Surfaces: The analyte can adsorb to glassware and other surfaces. Matrix Effects: Components in the sample matrix can interfere with extraction and derivatization.Controlled Evaporation: When concentrating samples, use a gentle stream of nitrogen and a controlled temperature to minimize evaporative losses. Surface Deactivation: Use silanized glassware to reduce adsorption. Matrix-Matched Standards: Prepare calibration standards in a matrix that mimics the sample to compensate for matrix effects. The use of an isotopically labeled internal standard is highly recommended.

Quantitative Data and Method Performance

The following table summarizes typical analytical performance characteristics for methods used to detect chlorinated aldehydes and other carbonyl compounds. These values should be considered as a general guide; specific performance will depend on the instrumentation, matrix, and final validated method.

Parameter GC-MS with PFBHA Derivatization (Typical) HPLC-UV with 2,4-DNPH Derivatization (Typical)
Limit of Detection (LOD) 0.01 - 0.5 µg/L1 - 5 µg/L
Limit of Quantitation (LOQ) 0.03 - 1.5 µg/L3 - 15 µg/L
Linearity (R²) > 0.995> 0.995
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 80 - 120%85 - 115%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound using PFBHA Derivatization

This method is adapted from protocols for other chlorinated aldehydes and offers high sensitivity.

1. Reagents and Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • High-purity water and organic solvents (e.g., hexane, ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Phosphate buffer (pH 6.5)

  • This compound standard

  • Isotopically labeled internal standard (if available)

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

2. Sample Preparation and Derivatization:

  • To 1 mL of aqueous sample in a glass vial, add an appropriate amount of internal standard.

  • Add 0.5 mL of phosphate buffer (pH 6.5).

  • Add 0.1 mL of PFBHA solution (e.g., 2 mg/mL in water).

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Extract the PFBHA-derivatives by adding 1 mL of hexane and vortexing for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried extract to a GC vial for analysis.

3. GC-MS Conditions:

  • GC System: Agilent 7890B or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • MS System: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Protocol 2: HPLC-UV Analysis of this compound using 2,4-DNPH Derivatization

This protocol is based on established EPA methods for carbonyl analysis.[1]

1. Reagents and Materials:

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution (in acetonitrile and acid)

  • Acetonitrile (HPLC grade)

  • High-purity water

  • This compound standard

  • Solid-phase extraction (SPE) cartridges (C18)

  • HPLC vials

  • Vortex mixer

2. Sample Preparation and Derivatization:

  • Adjust the pH of 10 mL of aqueous sample to approximately 3 with acid.

  • Add 1 mL of the 2,4-DNPH solution.

  • Vortex and let the reaction proceed in the dark at room temperature for at least 1 hour.

  • Condition a C18 SPE cartridge with acetonitrile followed by water.

  • Load the sample mixture onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the DNPH derivatives with 2 mL of acetonitrile.

  • Bring the eluate to a final volume of 2 mL in a volumetric flask.

  • Transfer the solution to an HPLC vial for analysis.

3. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 100% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV/Vis Diode Array Detector (DAD)

  • Detection Wavelength: 360 nm

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (1 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer (pH 6.5) Add_IS->Add_Buffer Add_PFBHA Add PFBHA Solution Add_Buffer->Add_PFBHA React Incubate (60°C, 60 min) Add_PFBHA->React Extract Hexane Extraction React->Extract Dry Dry with Na2SO4 Extract->Dry GC_Vial Transfer to GC Vial Dry->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Data Data Acquisition (SIM/Scan) Inject->Data Quant Quantification Data->Quant

Caption: Workflow for GC-MS analysis of this compound with PFBHA derivatization.

HPLC_Workflow cluster_prep Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Aqueous Sample (10 mL) Adjust_pH Adjust pH to ~3 Sample->Adjust_pH Add_DNPH Add 2,4-DNPH Solution Adjust_pH->Add_DNPH React React (1 hr, dark) Add_DNPH->React SPE_Load Load onto C18 SPE React->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Acetonitrile SPE_Wash->SPE_Elute HPLC_Vial Transfer to HPLC Vial SPE_Elute->HPLC_Vial Inject Inject into HPLC-UV HPLC_Vial->Inject Data Detect at 360 nm Inject->Data Quant Quantification Data->Quant

Caption: Workflow for HPLC-UV analysis of this compound with 2,4-DNPH derivatization.

References

Resolving peak tailing issues in the chromatography of 2-Chloroacrolein

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of 2-Chloroacrolein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution and the accuracy of quantification. Below are common questions and answers to help you troubleshoot and resolve peak tailing issues when analyzing this compound.

Q1: I am observing significant peak tailing for this compound in my chromatogram. What are the most likely causes?

A1: Peak tailing for a polar compound like this compound can stem from several factors, often related to interactions with the stationary phase or issues within the chromatographic system. The most common causes include:

  • Secondary Silanol Interactions: Residual silanol groups (Si-OH) on silica-based columns can interact strongly with polar analytes, causing tailing.[1][2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peak shapes.

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.

  • Inappropriate Mobile Phase pH (HPLC): If the mobile phase pH is not optimized, it can lead to secondary interactions.

  • Extra-Column Effects: Issues outside of the column, such as dead volume in tubing or fittings, can cause peak broadening and tailing.[3]

  • Contamination: Contamination in the inlet, column, or detector can lead to peak distortion.[4]

Frequently Asked Questions (FAQs)

General

Q2: What are the key chemical properties of this compound that might affect its chromatography?

A2: Understanding the chemical properties of this compound is crucial for troubleshooting. Here are some key characteristics:

PropertyValueImplication for Chromatography
Molecular Formula C₃H₃ClOLow molecular weight, suggesting it is amenable to both GC and HPLC.
Molecular Weight 90.51 g/mol Affects volatility and diffusion.
Boiling Point ~79.6 °CSuitable for GC analysis with appropriate temperature programming.[5][6]
Predicted XlogP 1.2Indicates a degree of polarity, suggesting potential for interaction with polar surfaces.[7]
pKa Not readily availableThe aldehyde group is generally neutral or very weakly acidic.

High-Performance Liquid Chromatography (HPLC)

Q3: How can I minimize silanol interactions when analyzing this compound by HPLC?

A3: To reduce peak tailing caused by silanol interactions, consider the following strategies:

  • Use an End-Capped Column: These columns have fewer accessible silanol groups, reducing the chance for secondary interactions.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanol groups, minimizing their interaction with the analyte.[1]

  • Use a Mobile Phase Additive: Small amounts of a competitive base, like triethylamine (TEA), can be added to the mobile phase to block active silanol sites.

  • Choose a Different Stationary Phase: Consider a column with a different base material (e.g., polymer-based) or a polar-embedded phase if silanol interactions are persistent.

Q4: My this compound peak is still tailing even after addressing silanol interactions. What else can I check in my HPLC method?

A4: If peak tailing persists, investigate these other potential causes:

Potential CauseTroubleshooting Steps
Column Overload Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
Extra-Column Volume Use shorter, narrower internal diameter tubing between the injector, column, and detector to minimize dead volume. Ensure all fittings are properly connected.[3]
Sample Solvent Mismatch Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your mobile phase.
Column Contamination Flush the column with a strong solvent to remove any contaminants. If this doesn't work, the column may need to be replaced.

Gas Chromatography (GC)

Q5: I'm analyzing this compound by GC-MS and observing peak tailing. What are the common causes in a GC system?

A5: Peak tailing in GC for a chlorinated aldehyde can be caused by several factors:[8]

  • Active Sites in the Inlet or Column: Undeactivated surfaces in the liner, column, or even the syringe can interact with the analyte.[8]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.

  • Improper Column Installation: A poorly cut column or incorrect insertion depth in the inlet or detector can create turbulence and dead volume.

  • Solvent Effects: If the injection solvent is not compatible with the stationary phase, it can cause peak distortion.

  • Interaction with the Ion Source (MS): In some cases, halogenated compounds can interact with the ion source, causing tailing.[4]

Q6: What are the first steps I should take to troubleshoot peak tailing for this compound in my GC method?

A6: Start with the most common and easiest to address issues:

Troubleshooting StepRationale
Perform Inlet Maintenance Replace the liner, septum, and O-ring. Use a deactivated liner.
Trim the Column Remove the first 10-15 cm of the column to eliminate accumulated non-volatile residues.
Check for Leaks Use an electronic leak detector to ensure the system is sealed.
Verify Column Installation Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector.

Experimental Protocols & Methodologies

Example GC-MS Starting Conditions (for Acrolein):

  • Column: DB-WAX (30 m x 0.53 mm, 1.00 µm)

  • Inlet Temperature: 150 °C

  • Injection Mode: Split (5:1)

  • Oven Program: 40 °C (hold for 5 minutes)

  • Carrier Gas: Helium at 4.5 mL/min

Note: This is a starting point and will likely require optimization for this compound to achieve symmetrical peak shape.

Visual Troubleshooting Guides

The following diagrams illustrate logical workflows for troubleshooting peak tailing issues.

PeakTailingWorkflow_General cluster_all_peaks All Peaks Tailing cluster_single_peak Only this compound Tailing start Peak Tailing Observed for this compound check_all_peaks Does tailing affect all peaks? start->check_all_peaks all_peaks_cause Likely a Systemic Issue check_all_peaks->all_peaks_cause Yes single_peak_cause Likely a Chemical Interaction Issue check_all_peaks->single_peak_cause No check_extracolumn Check for Extra-Column Volume (fittings, tubing) all_peaks_cause->check_extracolumn check_column_install Verify Column Installation check_extracolumn->check_column_install check_detector Inspect Detector check_column_install->check_detector check_overload Reduce Sample Concentration single_peak_cause->check_overload check_silanol Address Silanol Interactions (e.g., change pH, use end-capped column) check_overload->check_silanol check_contamination Perform System Maintenance (inlet, column) check_silanol->check_contamination

Caption: General troubleshooting workflow for peak tailing.

GCTroubleshooting start GC Peak Tailing for this compound inlet_maintenance Perform Inlet Maintenance (replace liner, septum, seal) start->inlet_maintenance trim_column Trim Column Inlet (10-15 cm) inlet_maintenance->trim_column check_installation Verify Column Installation (correct depth, clean cut) trim_column->check_installation use_deactivated_liner Use a Deactivated Liner check_installation->use_deactivated_liner check_for_leaks Check for System Leaks use_deactivated_liner->check_for_leaks

Caption: Step-by-step GC troubleshooting for peak tailing.

HPLCTroubleshooting cluster_yes_endcapped cluster_no_endcapped start HPLC Peak Tailing for this compound check_column_type Using an End-Capped Column? start->check_column_type adjust_ph Adjust Mobile Phase pH (2.5-3.5) check_column_type->adjust_ph Yes use_endcapped Switch to an End-Capped Column check_column_type->use_endcapped No check_overload Dilute Sample adjust_ph->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent

Caption: HPLC troubleshooting workflow for peak tailing.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloroacrolein and Acrolein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-chloroacrolein and acrolein. Due to a lack of direct comparative experimental studies in the public domain, this guide leverages established principles of organic chemistry to predict and compare the reactivity profiles of these two α,β-unsaturated aldehydes. The information presented is intended to guide researchers in designing experiments and understanding the potential chemical behavior of these compounds.

Introduction to Acrolein and this compound

Acrolein (prop-2-enal) is the simplest unsaturated aldehyde, known for its high reactivity and broad industrial applications. Its reactivity stems from the conjugated system formed by the carbon-carbon double bond and the carbonyl group, making it susceptible to both 1,2- and 1,4- (Michael) additions.

This compound is a halogenated derivative of acrolein. The presence of a chlorine atom at the α-position is expected to significantly influence its electronic properties and, consequently, its chemical reactivity compared to the parent compound, acrolein.

Predicted Comparative Reactivity: A Qualitative Analysis

The primary difference in reactivity between acrolein and this compound is anticipated to arise from the electronic effects of the chlorine substituent. Chlorine is an electronegative atom and is expected to exert a strong electron-withdrawing inductive effect (-I effect). This effect will have a pronounced impact on the electron distribution within the conjugated system.

Michael Addition

In a Michael addition, a nucleophile attacks the β-carbon of an α,β-unsaturated carbonyl compound. The rate of this reaction is largely dependent on the electrophilicity of the β-carbon.

  • Acrolein: The carbonyl group withdraws electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.

  • This compound: The electron-withdrawing chlorine atom at the α-position is expected to further polarize the C=C bond, increasing the partial positive charge on the β-carbon. This enhanced electrophilicity should make this compound more reactive towards Michael donors compared to acrolein.

Diels-Alder Reaction

In the Diels-Alder reaction, acrolein and its derivatives act as dienophiles. The reactivity of a dienophile is generally enhanced by the presence of electron-withdrawing groups.

  • Acrolein: The aldehyde group provides sufficient electron-withdrawing character for acrolein to be a moderately reactive dienophile.

  • This compound: The additional electron-withdrawing inductive effect of the chlorine atom is predicted to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A lower LUMO energy generally leads to a smaller HOMO-LUMO gap between the diene and the dienophile, resulting in a faster reaction rate. Therefore, this compound is expected to be a more reactive dienophile in Diels-Alder reactions than acrolein.

Quantitative Data Summary (Predicted)

Reaction TypeCompoundPredicted Relative ReactivityRationale
Michael Addition AcroleinBaselineElectrophilic β-carbon due to conjugation with the aldehyde.
This compoundHigher The electron-withdrawing chloro group increases the electrophilicity of the β-carbon.
Diels-Alder Reaction AcroleinBaselineModerately reactive dienophile due to the electron-withdrawing aldehyde group.
This compoundHigher The electron-withdrawing chloro group further lowers the LUMO energy, increasing reactivity.

Experimental Protocols

The following are generalized experimental protocols for Michael addition and Diels-Alder reactions involving acrolein. These can serve as a starting point for designing experiments with this compound, with the caveat that reaction conditions may need to be optimized.

Experimental Protocol 1: Michael Addition of a Thiol to Acrolein

Objective: To synthesize a β-thioether via Michael addition.

Materials:

  • Acrolein

  • Thiophenol (or other thiol)

  • Triethylamine (or other base catalyst)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • To a stirred solution of thiophenol (1.0 equivalent) in dichloromethane at 0 °C in a round-bottom flask, add triethylamine (0.1 equivalents).

  • Slowly add acrolein (1.1 equivalents) dropwise to the solution over a period of 15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Note for this compound: Due to its predicted higher reactivity, the reaction with this compound may proceed faster and could be more exothermic. It is advisable to maintain strict temperature control and consider a slower addition rate.

Experimental Protocol 2: Diels-Alder Reaction of Acrolein with Cyclopentadiene

Objective: To synthesize the endo- and exo-adducts of the Diels-Alder reaction between acrolein and cyclopentadiene.

Materials:

  • Acrolein (freshly distilled)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Diethyl ether (anhydrous)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve freshly distilled acrolein (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add freshly cracked cyclopentadiene (1.2 equivalents) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, continue stirring at 0 °C for 1 hour and then allow the mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, wash the reaction mixture with a small amount of saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • The resulting product will be a mixture of endo and exo isomers, which can be analyzed by NMR spectroscopy.

Note for this compound: As a more reactive dienophile, this compound is expected to react more rapidly with cyclopentadiene. The reaction time may be significantly shorter. Lewis acid catalysis, sometimes used to accelerate Diels-Alder reactions, may not be necessary and could potentially lead to polymerization.

Visualizing Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental electron-pushing mechanisms for the Michael addition and Diels-Alder reactions of both acrolein and this compound.

Michael_Addition_Acrolein cluster_reactants Reactants cluster_product Product Acrolein H₂C=CH-CHO Michael_Adduct Nu-CH₂-CH₂-CHO Acrolein->Michael_Adduct Protonation Nucleophile Nu⁻ Nucleophile->Acrolein 1,4-Addition

Caption: General mechanism of Michael addition to acrolein.

Michael_Addition_2_Chloroacrolein cluster_reactants Reactants cluster_product Product 2_Chloroacrolein H₂C=C(Cl)-CHO Michael_Adduct Nu-CH₂-CH(Cl)-CHO 2_Chloroacrolein->Michael_Adduct Protonation Nucleophile Nu⁻ Nucleophile->2_Chloroacrolein 1,4-Addition (Predicted Faster)

Caption: Predicted Michael addition to this compound.

Diels_Alder_Acrolein cluster_reactants Reactants cluster_product Product Diene Butadiene Cycloadduct Cyclohexene carboxaldehyde Diene->Cycloadduct Acrolein_DA Acrolein (Dienophile) Acrolein_DA->Cycloadduct [4+2] Cycloaddition

Caption: Diels-Alder reaction of acrolein with a diene.

Diels_Alder_2_Chloroacrolein cluster_reactants Reactants cluster_product Product Diene Butadiene Cycloadduct Chloro-cyclohexene carboxaldehyde Diene->Cycloadduct 2_Chloroacrolein_DA This compound (Dienophile) 2_Chloroacrolein_DA->Cycloadduct [4+2] Cycloaddition (Predicted Faster)

Caption: Predicted Diels-Alder reaction of this compound.

Conclusion

Based on fundamental electronic principles, this compound is predicted to be a more reactive substrate than acrolein in both Michael additions and Diels-Alder reactions. The electron-withdrawing nature of the α-chloro substituent enhances the electrophilicity of the β-carbon and increases the dienophilicity of the molecule. Researchers working with this compound should anticipate heightened reactivity and adjust experimental conditions accordingly. Further experimental studies are warranted to provide quantitative data to validate these predictions and fully elucidate the reactivity profile of this important synthetic intermediate.

Comparative Guide to Analytical Methods for 2-Chloroacrolein Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of 2-chloroacrolein. Due to a lack of specific validated methods for this compound in readily available scientific literature, this document details validated methods for the closely related and structurally similar compound, acrolein. These methods serve as a strong foundation for developing and validating a robust analytical procedure for this compound. The principles and techniques described herein are directly transferable, though method-specific validation for this compound is essential.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of three common analytical techniques for the quantification of acrolein, which can be adapted for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds followed by mass-based detection.Chemical derivatization to a UV-active compound, followed by chromatographic separation and UV detection.Chromatographic separation followed by highly selective and sensitive mass-based detection.
Derivatization Not always required; can be analyzed directly or after derivatization.Required (e.g., with 2,4-Dinitrophenylhydrazine - DNPH).Not required for direct aqueous injection.[1]
Linearity Typically excellent (R² > 0.99).Good (R² > 0.99).[2]Excellent (R² > 0.998).[1]
Accuracy (% Recovery) 88-99% for acrolein.98.2-102.0% for other carbonyls.88% for acrolein at 50 ng/L.[1]
Precision (% RSD) < 15% for acrolein.< 2.9% for other carbonyls.< 5% for acrolein.
Limit of Detection (LOD) ~0.1 ng/mL for related chlorinated compounds.0.1 ppm for formaldehyde derivative.[2]Not explicitly stated, but lower than LOQ.
Limit of Quantification (LOQ) 2.7 ppb (6.1 µg/m³) for acrolein in air samples.0.33 ppm for formaldehyde derivative.3.8 ng/L for acrolein in water.[1]
Interferences Co-eluting volatile compounds with similar mass spectra.Other aldehydes and ketones that react with the derivatizing agent.Isobaric compounds, matrix effects.
Sample Matrix Water, Air, Biological fluids.Water, Air, Pharmaceutical solutions.Environmental water samples.[1]
Throughput Moderate.Moderate.High.
Expertise Required High.Moderate.High.
Cost High.Low to Moderate.High.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) - Adapted from EPA Method 603 for Acrolein

This method is suitable for the analysis of this compound in aqueous samples.

a. Sample Preparation (Purge and Trap):

  • Use a standard purge and trap system.

  • Place a 5 mL water sample into a heated purging chamber.

  • Bubble an inert gas (e.g., helium) through the sample to transfer this compound from the aqueous phase to the vapor phase.

  • The vapor is then passed through a sorbent trap to capture the analyte.

  • After purging, the trap is heated and backflushed with the inert gas to desorb the this compound onto the GC column.

b. GC-MS Conditions:

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 200 °C.

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-200.

  • Quantification Ion for this compound: To be determined from the mass spectrum of a pure standard (likely fragments would include the molecular ion and fragments corresponding to the loss of Cl, CO, and HCl).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) with DNPH Derivatization

This method is applicable to various sample matrices after appropriate extraction.

a. Derivatization Protocol:

  • Prepare a stock solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile.

  • To an aliquot of the sample (or standard) containing this compound, add an excess of the DNPH solution.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Allow the reaction to proceed in a sealed vial at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to form the this compound-2,4-dinitrophenylhydrazone derivative.

  • Quench the reaction by adding a neutralizing agent or by dilution.

b. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration over the run.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance of the this compound-DNPH derivative (typically around 360 nm for similar hydrazones).[2]

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Injection

This method is highly sensitive and selective, particularly for complex matrices. The following is based on a method for acrolein in water.[1]

a. Sample Preparation:

  • For aqueous samples, minimal preparation is needed. Filtration through a 0.22 µm filter may be required if particulates are present.

  • For other matrices, a suitable extraction (e.g., solid-phase extraction) may be necessary.

b. LC-MS/MS Conditions:

  • Column: A polar-modified C18 column suitable for retaining polar compounds.

  • Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid to improve ionization.

  • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • MRM Transitions for this compound: Precursor and product ion pairs would need to be determined by infusing a standard solution of this compound. The precursor ion would be the protonated molecule [M+H]⁺, and product ions would be generated by collision-induced dissociation.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Prepare Validation Report specificity->validation_report implementation Implement for Routine Use validation_report->implementation

Caption: Workflow for analytical method validation.

Disclaimer: The methods and data presented in this guide are based on the analysis of acrolein and related compounds. These should be considered as a starting point for the development and validation of an analytical method for this compound. It is imperative to perform a full method validation for this compound in the specific sample matrix of interest to ensure accurate and reliable results.

References

Navigating the Analytical Challenges of 2-Chloroacrolein: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reactive aldehydes like 2-chloroacrolein presents a significant analytical challenge. Due to a scarcity of dedicated inter-laboratory studies for this compound, this guide provides a comparative overview of established analytical methods for the closely related and structurally similar compound, acrolein. The methodologies and performance data presented here can serve as a valuable starting point for the development and validation of analytical protocols for this compound.

The high reactivity of α,β-unsaturated aldehydes necessitates robust and reliable analytical methods. This guide explores various approaches for the determination of these compounds in different matrices, primarily focusing on air and water samples. The techniques discussed include derivatization followed by chromatographic separation and direct analysis using highly sensitive instrumentation.

Comparative Analysis of Analytical Method Performance for Acrolein

The following table summarizes the performance of various analytical methods for the determination of acrolein. This data, while not specific to this compound, provides a benchmark for expected performance and highlights the strengths and weaknesses of each approach. Method validation for this compound using these techniques is essential.

Analytical MethodMatrixSample PreparationInstrumentationLimit of Detection (LOD) / Limit of Quantification (LOQ)RecoveryKey Considerations
OSHA Method 52 AirAdsorbent tube (XAD-2 coated with 2-(hydroxymethyl)piperidine), Toluene desorptionGas Chromatography with Nitrogen Selective Detector (GC-NPD)Reliable Quantitation Limit not specified, but suitable for workplace air monitoring.Desorption efficiency is corrected for by preparing standards on coated adsorbent.A well-established method for occupational exposure monitoring.
PFBHA Derivatization AirMist chamber with bisulfite solution, derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)Gas Chromatography-Mass Spectrometry (GC-MS) with Electron-Capture Negative Ionization (ECNI)LOD: 0.012 µg/m³Collection efficiency: >70%Highly sensitive method suitable for ambient air analysis, but laborious.
EPA Method TO-15 AirCollection in SUMMA canistersGas Chromatography/Mass Spectrometry (GC/MS)Method detection limits can be as low as 0.12 µg/m³ with selective ion monitoring (SIM).High recovery is generally achieved.Considered more accurate than some derivatization methods as it avoids reaction inefficiencies and derivative instability.
Direct Analysis WaterSolid Phase Extraction (SPE) with activated charcoalLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)LOQ: 3.8 ng/L88% at 50 ng/LA fast and sensitive method that avoids derivatization, suitable for various water matrices.
DNPH Derivatization Air/WaterDerivatization with 2,4-dinitrophenylhydrazine (DNPH)High-Performance Liquid Chromatography (HPLC) with UV detectionMethod dependent, but generally less sensitive than GC-MS or LC-MS/MS approaches.The DNPH-acrolein derivative is known to be unstable, leading to inaccurate results.This method is generally not recommended for acrolein due to the instability of the derivative.

Detailed Experimental Protocols

Analysis of Air Samples using Derivatization with 2-(hydroxymethyl)piperidine (Based on OSHA Method 52)
  • Sample Collection: A known volume of air is drawn through a sampling tube containing XAD-2 adsorbent coated with 2-(hydroxymethyl)piperidine (2-HMP). The aldehyde reacts with 2-HMP to form a stable oxazolidine derivative.

  • Sample Preparation: The adsorbent is transferred to a vial and desorbed with toluene.

  • Analysis: The desorbed sample is analyzed by Gas Chromatography with a Nitrogen Selective Detector (GC-NPD).

  • Quantification: The concentration is determined by comparing the detector response to a calibration curve prepared from standards of the acrolein-2-HMP derivative.

Direct Analysis of Water Samples by SPE-LC-MS/MS
  • Sample Preparation: The water sample is passed through a solid-phase extraction (SPE) cartridge containing activated charcoal to concentrate the analyte and remove interfering matrix components. The analyte is then eluted with a suitable solvent.

  • Analysis: The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A C18 stationary phase modified with polar embedded groups can be used for chromatographic separation.

  • Quantification: Quantification is achieved using an internal standard (e.g., ¹³C₃-acrylamide) and a calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

To facilitate a clearer understanding of the analytical processes, the following diagrams illustrate a general experimental workflow and a conceptual representation of the analytical challenges.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Air or Water Sample Prep Derivatization / SPE / Canister Collection Sample->Prep Analysis GC-MS / LC-MS/MS / GC-NPD Prep->Analysis Introduction of Prepared Sample Data Quantification & Data Analysis Analysis->Data Raw Data Acquisition Report Final Report Data->Report

Caption: A generalized experimental workflow for the analysis of this compound.

Logical_Relationship cluster_solution Analytical Strategies Analyte This compound (Reactive Aldehyde) Challenge1 High Reactivity Analyte->Challenge1 Challenge2 Matrix Interference Analyte->Challenge2 Derivatization Derivatization to a Stable Product Challenge1->Derivatization Mitigated by Direct Direct Analysis with High-Specificity Detectors (e.g., MS/MS) Challenge2->Direct Overcome by Derivatization->Direct Alternative Approaches

Caption: Logical diagram illustrating the analytical challenges and strategies for this compound.

Comparative Toxicity of 2-Chloroacrolein and Other Disinfection Byproducts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the toxicological profiles of common drinking water disinfection byproducts (DBPs), with a focus on the limited data available for 2-chloroacrolein and a comparative analysis with other prevalent DBP classes such as trihalomethanes (THMs), haloacetic acids (HAAs), and haloacetaldehydes (HALs).

Water disinfection is a cornerstone of public health, yet the chemical disinfectants used can react with natural organic matter to form a complex mixture of disinfection byproducts (DBPs).[1] While many of these compounds are regulated, hundreds remain unidentified and their potential health effects are an area of active research. This guide provides a comparative overview of the toxicity of several key DBP classes, with a special focus on the emerging contaminant this compound. Due to the limited toxicological data available for this compound, this guide incorporates data from its structural analogs, acrolein and chloroacetaldehyde, to provide a preliminary assessment of its potential hazards.

Quantitative Toxicity Data

A critical aspect of toxicological assessment is the determination of quantitative measures of toxicity, such as the median lethal dose (LD50) and median lethal concentration (LC50). These values provide a standardized metric for comparing the acute toxicity of different substances. The following tables summarize available LD50 and LC50 data for various DBPs.

Table 1: Acute Oral and Dermal Toxicity Data (LD50)

Disinfection Byproduct ClassCompoundCAS NumberOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg, rabbit)
α,β-Unsaturated Aldehydes This compound 683-51-2 Data Not Available Data Not Available
Acrolein (surrogate)107-02-826231
Chloroacetaldehyde (surrogate)107-20-025Data Not Available
Trihalomethanes (THMs) Chloroform67-66-3908>20,000
Bromoform75-25-21147Data Not Available
Bromodichloromethane75-27-4450-900Data Not Available
Dibromochloromethane124-48-1800-1200Data Not Available
Haloacetic Acids (HAAs) Monochloroacetic acid79-11-876.5Data Not Available
Dichloroacetic acid79-43-62820Data Not Available
Trichloroacetic acid76-03-93320Data Not Available
Monobromoacetic acid79-08-350-100Data Not Available
Dibromoacetic acid631-64-11200Data Not Available

Table 2: Acute Inhalation Toxicity Data (LC50)

Disinfection Byproduct ClassCompoundCAS NumberInhalation LC50 (ppm, 4h, rat)
α,β-Unsaturated Aldehydes This compound 683-51-2 Data Not Available
Acrolein (surrogate)107-02-88.3
Chloroacetaldehyde (surrogate)107-20-0250
Trihalomethanes (THMs) Chloroform67-66-39760
Bromoform75-25-25000
Bromodichloromethane75-27-45400
Dibromochloromethane124-48-16000

Cytotoxicity and Genotoxicity

Beyond acute lethality, the potential for DBPs to induce cellular damage (cytotoxicity) and genetic mutations (genotoxicity) is a significant concern for long-term health risks.

Table 3: In Vitro Cytotoxicity Data (LC50 in Chinese Hamster Ovary Cells)

Disinfection Byproduct ClassCompoundCAS NumberCytotoxicity LC50 (µM)
α,β-Unsaturated Aldehydes This compound 683-51-2 Data Not Available
Acrolein (surrogate)107-02-8~10 (complete inhibition of cell growth)[2]
Haloacetic Acids (HAAs) Bromoacetic acid79-08-317.6[3]
Dibromoacetic acid631-64-1Data Not Available
Chloroacetic acid79-11-8Data Not Available
Dichloroacetic acid79-43-6Data Not Available
Trichloroacetic acid76-03-9Data Not Available
Iodoacetic acid64-69-7Data Not Available

Genotoxicity Assessment

Genotoxicity is often assessed using a battery of tests, including the Ames test for bacterial reverse mutation and the micronucleus assay for chromosomal damage in mammalian cells.

  • Trihalomethanes (THMs): Chloroform is generally considered non-mutagenic in bacterial assays, while brominated THMs have shown some evidence of genotoxicity and mutagenicity.[4][5]

  • Haloacetic Acids (HAAs): Many HAAs have demonstrated genotoxic potential.[6] For instance, iodoacetic acid and bromoacetic acid are among the most genotoxic HAAs.[6] The genotoxicity of HAAs is often linked to the induction of oxidative stress.[7]

  • Haloacetaldehydes (HALs): Some haloacetaldehydes have been shown to be highly cytotoxic and genotoxic in mammalian cells.[8]

Signaling Pathways Implicated in Toxicity

The toxic effects of DBPs are often mediated through the disruption of specific cellular signaling pathways. Understanding these pathways is crucial for elucidating mechanisms of toxicity and for developing potential therapeutic interventions.

Oxidative Stress and MAPK Signaling

A common mechanism of toxicity for many DBPs, including acrolein and other aldehydes, is the induction of oxidative stress.[9] This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms, leading to damage to lipids, proteins, and DNA.

Oxidative_Stress_Pathway DBP Disinfection Byproduct (e.g., this compound surrogate) ROS Reactive Oxygen Species (ROS) DBP->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) ROS->Cellular_Damage MAPK_Pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_Pathway Inflammation Inflammation MAPK_Pathway->Inflammation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Oxidative stress and MAPK signaling pathway activated by some DBPs.

Acrolein, a surrogate for this compound, is known to activate mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[10] Activation of these pathways can lead to a variety of cellular responses, including inflammation and apoptosis (programmed cell death).

Apoptosis Signaling

Exposure to toxic DBPs can trigger apoptosis through various signaling cascades. This is a critical mechanism for removing damaged cells and preventing the propagation of mutations.

Apoptosis_Pathway DBP Disinfection Byproduct Mitochondrial_Stress Mitochondrial Stress DBP->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A simplified overview of a DBP-induced apoptosis pathway.

Experimental Protocols

Standardized experimental protocols are essential for obtaining reliable and comparable toxicological data. Below are overviews of key assays used in the assessment of DBP toxicity.

Chinese Hamster Ovary (CHO) Cell Cytotoxicity Assay

This assay is widely used to determine the concentration of a substance that causes a 50% reduction in cell viability (LC50).

CHO_Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture Culture CHO Cells Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Serial_Dilution Prepare Serial Dilutions of DBP Add_DBP Add DBP Dilutions to Wells Serial_Dilution->Add_DBP Seed_Cells->Add_DBP Incubate Incubate for 72 hours Add_DBP->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, Neutral Red) Incubate->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Calculate_LC50 Calculate LC50 Measure_Absorbance->Calculate_LC50

Caption: Workflow for the CHO cell cytotoxicity assay.

Methodology Overview:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium.[1]

  • Seeding: Cells are seeded into 96-well plates at a specific density.[1]

  • Exposure: A range of concentrations of the test DBP is added to the wells.

  • Incubation: The plates are incubated for a defined period, typically 72 hours, to allow for cell growth and interaction with the DBP.[11]

  • Viability Assessment: A cell viability reagent (e.g., MTT, neutral red) is added, which is converted by viable cells into a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the number of viable cells.

  • LC50 Calculation: The concentration of the DBP that causes a 50% reduction in cell viability compared to the control is calculated.

In Vitro Micronucleus Assay

This assay is a well-established method for assessing the genotoxic potential of a substance by detecting the formation of micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Micronucleus_Assay_Workflow cluster_prep Cell Treatment cluster_harvest Harvesting and Staining cluster_analysis Analysis Culture_Cells Culture Mammalian Cells Treat_Cells Treat Cells with DBP Culture_Cells->Treat_Cells Add_CytochalasinB Add Cytochalasin B (to block cytokinesis) Treat_Cells->Add_CytochalasinB Harvest_Cells Harvest Cells Add_CytochalasinB->Harvest_Cells Prepare_Slides Prepare Slides Harvest_Cells->Prepare_Slides Stain_Cells Stain with DNA-specific dye (e.g., Giemsa, DAPI) Prepare_Slides->Stain_Cells Microscopy Microscopic Examination Stain_Cells->Microscopy Score_Micronuclei Score Micronuclei in Binucleated Cells Microscopy->Score_Micronuclei

Caption: Workflow for the in vitro micronucleus assay.

Methodology Overview:

  • Cell Treatment: Mammalian cells are exposed to the test DBP with and without metabolic activation (S9 mix).[12]

  • Cytokinesis Block: Cytochalasin B is added to the cell culture to inhibit cytokinesis, resulting in the accumulation of binucleated cells that have completed one round of nuclear division.[3]

  • Harvesting: Cells are harvested and fixed.[12]

  • Slide Preparation and Staining: The fixed cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[12]

  • Scoring: The slides are analyzed under a microscope to determine the frequency of micronuclei in a population of binucleated cells.[3]

Conclusion

The available data indicate that disinfection byproducts exhibit a wide range of toxicities. While there is a significant body of research on regulated DBPs like trihalomethanes and haloacetic acids, emerging byproducts such as this compound are poorly characterized. Based on data from its structural analogs, acrolein and chloroacetaldehyde, this compound is likely to be a highly reactive and toxic compound, capable of inducing cytotoxicity and genotoxicity, possibly through mechanisms involving oxidative stress and the activation of MAPK signaling pathways.

Further research is critically needed to establish a comprehensive toxicological profile for this compound and other understudied DBPs. This will require the application of standardized in vivo and in vitro assays to generate quantitative toxicity data and to elucidate the specific molecular mechanisms underlying their adverse health effects. Such data are essential for accurate risk assessment and for the development of strategies to minimize public exposure to harmful disinfection byproducts in drinking water.

References

Comparative Efficacy of 2-Chloroacrolein as a Biocide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Biocidal Performance Against Common Contaminants

For researchers, scientists, and professionals in drug development, the selection of an appropriate biocide is a critical step in ensuring the integrity of experiments, the safety of products, and the control of microbial contamination. This guide provides a comparative analysis of the biocidal efficacy of 2-chloroacrolein and other commonly used biocidal agents, including glutaraldehyde, formaldehyde, isothiazolinones, and quaternary ammonium compounds. The information presented is based on available experimental data to facilitate an informed decision-making process.

Executive Summary

This guide summarizes the biocidal activity of this compound and its counterparts, presenting quantitative data in easily comparable tables. Detailed experimental protocols for determining biocidal efficacy are also provided. Due to a lack of publicly available data on the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, this guide presents data for a closely related derivative, 2-chloro-N-phenylacetamide, to offer insights into the potential antimicrobial spectrum of chloro-acrolein compounds. The biocidal action of aldehydes, the class of compounds to which this compound belongs, involves the non-specific alkylation of functional groups in proteins and nucleic acids, leading to microbial cell death.

Quantitative Comparison of Biocidal Efficacy

The efficacy of a biocide is commonly quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the available MIC data for the biocides discussed in this guide against a range of common bacterial and fungal contaminants.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Biocides Against Bacterial Species

BiocideTest OrganismConcentration (mg/L)
GlutaraldehydeBacillus subtilis (spores)1375 - 3250
FormaldehydeBacillus subtilis (spores)39 - 246
Quaternary Ammonium CompoundsVarious Bacteria59 - 156
Isothiazolinones (CMIT/MIT)Pseudomonas aeruginosa0.2
Isothiazolinones (CMIT/MIT)Staphylococcus aureus0.2

Table 2: Minimum Inhibitory Concentration (MIC) of 2-Chloro-N-phenylacetamide and Other Biocides Against Fungal Species

BiocideTest OrganismConcentration (mg/L)
2-Chloro-N-phenylacetamideCandida albicans128 - 256[1]
2-Chloro-N-phenylacetamideCandida parapsilosis128 - 256
Isothiazolinones (CMIT/MIT)Aspergillus niger0.05
Isothiazolinones (CMIT/MIT)Candida albicans0.05

Note: Data for this compound was not available in the reviewed literature. Data for 2-chloro-N-phenylacetamide is presented as a surrogate for a chloro-acrolein derivative.

Mechanism of Action: A Visual Representation

The biocidal activity of aldehydes, such as this compound, glutaraldehyde, and formaldehyde, is largely attributed to their ability to react with and cross-link primary amines and other functional groups on microbial cell surfaces and within the cytoplasm. This non-specific interaction disrupts cellular processes and leads to cell death.

Simplified Mechanism of Aldehyde Biocidal Action biocide Aldehyde Biocide (e.g., this compound) cell_surface Microbial Cell Surface (Proteins, Peptidoglycan) biocide->cell_surface Alkylation of functional groups internal_components Internal Cellular Components (Enzymes, Nucleic Acids) biocide->internal_components Cross-linking of macromolecules disruption Disruption of Cellular Function cell_surface->disruption internal_components->disruption death Cell Death disruption->death

Caption: Simplified signaling pathway of aldehyde biocidal action.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of a biocide using the broth microdilution method, based on established protocols.

Objective: To determine the lowest concentration of a biocide that inhibits the visible growth of a specific microorganism.

Materials:

  • Test biocide

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microorganism culture in the logarithmic growth phase

  • Sterile pipette and tips

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Biocide Stock Solution: Prepare a concentrated stock solution of the test biocide in a suitable solvent. The final concentration should be at least twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the biocide stock solution to the first well of each row to be tested. This will be the highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down.

    • Continue this process across the row to the desired final concentration, discarding 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in sterile broth. The turbidity should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no biocide.

    • Sterility Control: Wells containing only sterile broth.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the biocide at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Experimental Workflow for MIC Determination start Start prep_biocide Prepare Biocide Stock Solution start->prep_biocide prep_plate Prepare 96-Well Plate with Broth prep_biocide->prep_plate serial_dilution Perform Serial Dilutions of Biocide prep_plate->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The selection of a biocide should be based on a comprehensive evaluation of its efficacy against relevant microorganisms, its mechanism of action, and its suitability for the intended application. While data on this compound itself is limited in the public domain, the information on its derivatives and the broader class of aldehydes suggests a potent, broad-spectrum biocidal activity. For critical applications, it is recommended that researchers conduct their own comparative efficacy studies using standardized protocols to determine the most effective biocide for their specific needs.

References

A Head-to-Head Battle: Selecting the Optimal SPE Cartridge for 2-Chloroacrolein Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile and polar compounds, the efficient extraction of analytes like 2-chloroacrolein from complex matrices is a critical first step. This guide provides a comparative overview of the theoretical and practical performance of different Solid-Phase Extraction (SPE) cartridges for the isolation of this compound, a moderately polar, short-chain chlorinated aldehyde.

Due to a lack of direct comparative studies on this compound, this guide leverages theoretical principles and experimental data from analogous compounds, such as other short-chain aldehydes and polar volatile organic compounds (VOCs), to inform best practices. The primary candidates for this application are reversed-phase cartridges, specifically the widely used C18 (octadecyl-silica) and the polymeric Hydrophilic-Lipophilic Balanced (HLB) cartridges.

Theoretical Suitability of SPE Sorbents

This compound's predicted XlogP value of approximately 1.2 suggests it is a moderately polar molecule. For the extraction of such analytes from aqueous samples, reversed-phase SPE is the most appropriate technique. The choice of sorbent is critical and depends on the specific interactions between the analyte and the stationary phase.

  • C18 Cartridges: These are the most hydrophobic of the silica-based reversed-phase sorbents and are highly effective at retaining nonpolar compounds from polar matrices. While they can retain some polar compounds, their efficiency may be limited, potentially leading to lower recoveries for a molecule like this compound.

  • HLB Cartridges: These polymeric sorbents are designed with a balance of hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) functional groups. This unique chemistry allows for the retention of a broad spectrum of compounds, from polar to non-polar, making them a versatile and often higher-performing choice for moderately polar analytes.

Performance Comparison: A Data-Driven Approach

SPE CartridgeAnalyte (Proxy)MatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
C18 Formaldehyde-DNPHDrinking WaterNot SpecifiedNot SpecifiedNot Specified
C18 Various Aldehyde-DNPHsAqueousNot SpecifiedSee Table 1 in sourceSee Table 1 in source
HLB Not specifiedNot specifiedGenerally high for a wide range of polaritiesNot specifiedNot specified

It is important to note that the derivatization step, while common for aldehyde analysis, adds complexity to the workflow. The performance of these cartridges for underivatized this compound may differ.

Logical Selection of an SPE Cartridge

The selection of an appropriate SPE cartridge for a polar analyte like this compound from an aqueous matrix involves a logical decision-making process. The following diagram illustrates this process.

start Start: Aqueous Sample Containing this compound analyte_polarity Assess Analyte Polarity (this compound is Polar) start->analyte_polarity spe_type Select SPE Type analyte_polarity->spe_type reversed_phase Reversed-Phase SPE spe_type->reversed_phase sorbent_selection Select Sorbent reversed_phase->sorbent_selection c18 C18 (Octadecyl-Silica) sorbent_selection->c18 Good for non-polar, may work for moderately polar hlb HLB (Hydrophilic-Lipophilic Balanced) sorbent_selection->hlb Excellent for broad polarity range, ideal for polar analytes mixed_mode Mixed-Mode (e.g., C8/SCX) sorbent_selection->mixed_mode Consider if analyte is ionizable derivatization Consider Derivatization (e.g., with DNPH) c18->derivatization hlb->derivatization analysis Analysis (e.g., HPLC, GC-MS) mixed_mode->analysis derivatization->analysis Increases hydrophobicity, potentially improving C18 retention

Figure 1. Decision workflow for SPE cartridge selection for this compound.

Experimental Protocol: A Generalized SPE Workflow

The following is a generalized experimental protocol for the extraction of a polar analyte from an aqueous sample using a reversed-phase SPE cartridge. This protocol should be optimized for the specific application.

1. Cartridge Conditioning:

  • Pass 5 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to wet the sorbent.
  • Flush with 5 mL of reagent-grade water to equilibrate the sorbent to the aqueous sample conditions. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Load the aqueous sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

3. Washing:

  • Wash the cartridge with 5-10 mL of reagent-grade water or a weak organic-water mixture (e.g., 5% methanol in water) to remove any unretained interfering compounds.

4. Elution:

  • Elute the retained this compound with a small volume (e.g., 2-5 mL) of a strong organic solvent (e.g., acetonitrile or methanol). The choice of elution solvent should be optimized for recovery and compatibility with the subsequent analytical method.

5. Post-Elution:

  • The eluate can be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis by HPLC or GC-MS.

The following diagram provides a visual representation of this generalized workflow.

cluster_spe SPE Workflow conditioning 1. Conditioning (Methanol, then Water) loading 2. Sample Loading (Aqueous Sample) conditioning->loading washing 3. Washing (Water or weak organic mix) loading->washing elution 4. Elution (Acetonitrile or Methanol) washing->elution waste Waste washing->waste eluate Eluate for Analysis elution->eluate sample Aqueous Sample Containing This compound sample->loading

Figure 2. Generalized experimental workflow for SPE of this compound.

Conclusion

Based on theoretical considerations, Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges are the recommended choice for the extraction of this compound from aqueous samples. Their ability to retain a wide range of compounds, including polar analytes, suggests they will offer superior recovery and reproducibility compared to traditional C18 cartridges. While C18 cartridges can be used, particularly if a derivatization step is employed, HLB cartridges are likely to provide a more robust and straightforward method for the underivatized compound. Researchers should perform method validation experiments to determine the optimal SPE cartridge and conditions for their specific matrix and analytical requirements.

A Comparative Guide to Derivatization Reagents for 2-Chloroacrolein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Chloroacrolein, a reactive α,β-unsaturated aldehyde, is critical in various fields, from environmental monitoring to toxicology and pharmaceutical development. Due to its volatility and reactivity, direct analysis is often challenging. Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a cornerstone of robust quantification methods for this compound. This guide provides a detailed comparison of the two most common derivatization reagents: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-Dinitrophenylhydrazine (DNPH).

Performance Comparison at a Glance

The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and reliability of this compound analysis. The following table summarizes the key performance characteristics of PFBHA and DNPH based on available experimental data for acrolein and other structurally similar carbonyl compounds. Direct comparative data for this compound is limited in the reviewed literature; therefore, some performance metrics are inferred from these related analytes.

FeatureO-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)2,4-Dinitrophenylhydrazine (DNPH)
Analytical Technique Gas Chromatography (GC) - Mass Spectrometry (MS), Electron Capture Detector (ECD)High-Performance Liquid Chromatography (HPLC) - UV Detector
Reaction Principle Forms a stable oxime derivativeForms a stable hydrazone derivative
Derivative Stability Generally highCan be prone to degradation, especially for α,β-unsaturated aldehydes under acidic conditions.[1] Formation of E/Z isomers can occur.
Reaction Specificity Highly specific for carbonyl groupsReacts with carbonyl groups, but potential for side reactions. Acrolein can react multiple times with DNPH, leading to lower recoveries.
Sensitivity Very high, especially with ECD and Negative Chemical Ionization (NCI)-MSGood, suitable for many applications
Limit of Detection (LOD) Low ng/L to µg/L range (inferred for this compound)µg/L to mg/L range (inferred for this compound)
Limit of Quantification (LOQ) Low ng/L to µg/L range (inferred for this compound)µg/L to mg/L range (inferred for this compound)
Key Advantages High sensitivity, stable derivativesWell-established methodology, readily available reagent
Key Disadvantages Formation of E/Z isomers for some carbonyls, requiring good chromatographic separation.[2]Potential for derivative instability, multiple derivatization reactions with some analytes, and formation of stereoisomers.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving accurate and reproducible results. Below are representative protocols for the derivatization of this compound with PFBHA and DNPH.

Derivatization of this compound with PFBHA for GC-MS Analysis

This protocol is adapted from EPA Method 556.1 for the analysis of carbonyl compounds in water.[3]

1. Reagents and Materials:

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent Water (HPLC Grade)

  • Potassium Hydrogen Phthalate (KHP) buffer (pH 4)

  • Hexane (GC Grade)

  • Sodium Sulfate (anhydrous)

  • This compound standard solution

2. Derivatization Procedure:

  • To a 20 mL aqueous sample containing this compound, add KHP buffer to adjust the pH to 4.

  • Add 1 mL of a freshly prepared 15 mg/mL PFBHA solution in reagent water.

  • Seal the vial and incubate at 35°C for 2 hours.

  • After cooling to room temperature, add 4 mL of hexane to the vial.

  • Shake vigorously for 5 minutes to extract the PFBHA-oxime derivative.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

3. GC-MS Parameters (Representative):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, ramp to 280°C.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.

Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol is based on general procedures for carbonyl analysis using DNPH.

1. Reagents and Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)

  • Acetonitrile (HPLC Grade)

  • Reagent Water (HPLC Grade)

  • Perchloric acid or Sulfuric acid (as catalyst)

  • This compound standard solution

2. Derivatization Procedure:

  • To a known volume of aqueous sample containing this compound, add an excess of the DNPH reagent solution.

  • Acidify the mixture with a small amount of perchloric acid or sulfuric acid to catalyze the reaction.

  • Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1 hour).

  • The resulting this compound-DNPH derivative can be extracted using a solid-phase extraction (SPE) C18 cartridge or by liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or hexane).

  • Elute the derivative from the SPE cartridge with acetonitrile.

  • The resulting solution is then ready for HPLC-UV analysis.

3. HPLC-UV Parameters (Representative):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 360 nm

  • Injection Volume: 20 µL

Visualizing the Derivatization Processes

The following diagrams, generated using Graphviz, illustrate the chemical reactions and analytical workflows for both derivatization reagents.

PFBHA_Derivatization cluster_reagents Reactants cluster_reaction Derivatization Reaction cluster_product Product cluster_analysis Analysis 2_Chloroacrolein This compound Reaction Oxime Formation (pH 4, 35°C) 2_Chloroacrolein->Reaction PFBHA PFBHA PFBHA->Reaction Derivative This compound-PFBHA Oxime (E/Z isomers) Reaction->Derivative GC_MS GC-MS/ECD Analysis Derivative->GC_MS

Caption: PFBHA derivatization workflow for this compound.

DNPH_Derivatization cluster_reagents Reactants cluster_reaction Derivatization Reaction cluster_product Product cluster_analysis Analysis 2_Chloroacrolein This compound Reaction Hydrazone Formation (Acid Catalyzed) 2_Chloroacrolein->Reaction DNPH DNPH DNPH->Reaction Derivative This compound-DNPH Hydrazone (E/Z isomers) Reaction->Derivative HPLC_UV HPLC-UV Analysis Derivative->HPLC_UV

Caption: DNPH derivatization workflow for this compound.

Conclusion and Recommendations

Both PFBHA and DNPH are effective derivatizing agents for the analysis of this compound, each with its own set of advantages and limitations.

  • PFBHA coupled with GC-MS/ECD is the recommended choice for applications requiring high sensitivity and the analysis of complex matrices. The stability of the resulting oxime derivative is a significant advantage.

  • DNPH coupled with HPLC-UV offers a robust and widely accessible method suitable for routine analysis. However, careful optimization of the reaction conditions is crucial to mitigate issues with derivative stability and potential side reactions, particularly for an α,β-unsaturated aldehyde like this compound. The use of non-acidified DNPH reagents may improve the stability of the derivative.[1]

Ultimately, the selection of the most appropriate derivatization reagent will depend on the specific analytical requirements, including the sample matrix, required detection limits, and available instrumentation. Researchers should validate their chosen method thoroughly to ensure data accuracy and reliability.

References

Unmasking 2-Chloroacrolein's Reactivity: A Guide to Isotopic Labeling for Pathway Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reaction pathways of reactive molecules like 2-chloroacrolein is critical for assessing toxicity and designing safer pharmaceuticals. This guide provides a comparative overview of isotopic labeling techniques versus traditional methods for elucidating the reaction pathways of this compound, a reactive α,β-unsaturated aldehyde. We present supporting principles from established methodologies and propose a detailed experimental protocol for its study.

The Challenge of a Reactive Intermediate

This compound is an electrophilic compound that can readily react with biological nucleophiles such as DNA, proteins, and the tripeptide glutathione (GSH). These reactions can lead to the formation of adducts, which may have toxicological implications. Identifying these reaction pathways is crucial, but the transient and complex nature of the interactions makes it a significant analytical challenge.

Isotopic Labeling: A Superior Approach for Detection and Characterization

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction or metabolic pathway.[1] By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can readily distinguish the labeled molecule and its products from the unlabeled background using mass spectrometry (MS).

In the context of this compound, this approach typically involves using an isotopically labeled "trapping agent," such as glutathione, to capture the reactive aldehyde. This method offers significant advantages over non-isotopic approaches.

Comparison of Isotopic vs. Non-Isotopic Trapping Methods
FeatureIsotopic Labeling Approach (e.g., with ¹³C,¹⁵N-GSH)Non-Isotopic Approach (with unlabeled GSH)
Specificity High. The unique isotopic signature of the adducts allows for their unambiguous identification in complex biological matrices.[2]Lower. Requires prior knowledge of the expected adduct mass and can be prone to false positives from endogenous molecules with similar masses.
Sensitivity High. The distinct isotopic pattern allows for the detection of low-abundance adducts that might be missed in the chemical noise of a complex sample.Moderate. Sensitivity can be limited by background noise and the lack of a distinctive signal for the adducts of interest.
Data Analysis Simplified. The characteristic "twin ion" peaks (one for the unlabeled and one for the labeled adduct) make it easy to identify potential adducts in the mass spectrum.[2]Complex. Requires meticulous data mining, including searching for expected masses and fragmentation patterns, which can be time-consuming and less reliable.
Confirmation Inherent. The presence of the isotopic signature is strong evidence of a reaction between the trapping agent and the target molecule.Requires further validation, often through more complex MS/MS fragmentation analysis or comparison with synthetic standards.

Proposed Isotopic Labeling Study to Confirm this compound Reaction Pathways

This section outlines a detailed experimental protocol for studying the reaction of this compound with glutathione using a stable isotope-labeled trapping agent.

Experimental Protocol: Trapping of this compound with Isotopically Labeled Glutathione

Objective: To identify and characterize the adducts formed from the reaction of this compound with glutathione using a mixture of labeled and unlabeled glutathione, followed by analysis with high-resolution mass spectrometry.

Materials:

  • This compound

  • Glutathione (GSH)

  • Isotopically labeled glutathione (e.g., [glycine-¹³C₂,¹⁵N]-GSH)

  • Human liver microsomes (or other relevant biological matrix)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes (1 mg/mL), this compound (10 µM), and an equimolar mixture of GSH and isotopically labeled GSH (1 mM each) in phosphate buffer.

    • Initiate the reaction by adding an NADPH regenerating system.

    • Incubate the mixture at 37°C for 60 minutes.

    • Run a control incubation without this compound.

  • Sample Preparation:

    • Quench the reaction by adding two volumes of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the reconstituted sample onto a UHPLC system equipped with a C18 column.

    • Elute the analytes using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Analyze the eluent using a high-resolution mass spectrometer in both positive and negative ion modes.

    • Acquire data in full scan mode and data-dependent MS/MS mode to obtain fragmentation data for potential adducts.

  • Data Analysis:

    • Process the raw data to identify ion pairs with a specific mass difference corresponding to the isotopic label in the glutathione (e.g., a 3 Da mass difference for [glycine-¹³C₂,¹⁵N]-GSH).

    • Examine the MS/MS spectra of the identified ion pairs to confirm the structure of the glutathione adducts of this compound.

Visualizing the Pathways and Workflows

The following diagrams illustrate the key reaction pathway and experimental workflows.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product This compound This compound Michael Addition Michael Addition This compound->Michael Addition Glutathione (GSH) Glutathione (GSH) Glutathione (GSH)->Michael Addition GSH Adduct GSH Adduct Michael Addition->GSH Adduct

Caption: Reaction of this compound with glutathione.

G Start Start Incubation Incubate this compound with Labeled and Unlabeled GSH Start->Incubation Quenching Quench Reaction and Precipitate Proteins Incubation->Quenching Extraction Extract Supernatant and Dry Quenching->Extraction Reconstitution Reconstitute in LC-MS Solvent Extraction->Reconstitution LCMS_Analysis Analyze by UHPLC-HRMS Reconstitution->LCMS_Analysis Data_Analysis Identify Isotopic Pairs and Characterize Adducts LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Isotopic labeling experimental workflow.

G cluster_isotopic Isotopic Method cluster_nonisotopic Non-Isotopic Method Isotopic_Start Incubate with labeled/unlabeled GSH Isotopic_Analysis Search for isotopic pairs Isotopic_Start->Isotopic_Analysis Isotopic_Result High confidence adduct identification Isotopic_Analysis->Isotopic_Result NonIsotopic_Start Incubate with unlabeled GSH NonIsotopic_Analysis Search for expected mass NonIsotopic_Start->NonIsotopic_Analysis NonIsotopic_Result Potential false positives NonIsotopic_Analysis->NonIsotopic_Result

Caption: Comparison of isotopic and non-isotopic workflows.

Conclusion

While direct isotopic labeling of this compound itself may be challenging due to its reactivity, the use of isotopically labeled trapping agents like glutathione provides a robust and highly specific method for confirming its reaction pathways. This approach, coupled with high-resolution mass spectrometry, offers superior sensitivity and specificity compared to non-isotopic methods, enabling researchers to confidently identify and characterize adducts in complex biological systems. The methodologies and workflows presented in this guide provide a strong foundation for designing experiments to unravel the reactivity of this compound and other reactive electrophiles.

References

Navigating the Analytical Landscape for 2-Chloroacrolein: A Guide to Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-Chloroacrolein, the availability and quality of certified reference materials (CRMs) are paramount for ensuring accurate and reproducible results. This guide provides a comparative overview of the current landscape for this compound reference standards, offering insights into commercially available options and the methodologies for the preparation and validation of in-house standards.

The pursuit of a commercially available Certified Reference Material (CRM) for this compound (CAS No. 683-51-2), also known as α-chloroacrolein, reveals a significant challenge: a lack of readily available, off-the-shelf CRMs from major suppliers. Extensive searches across the catalogs of leading providers of analytical standards, including Sigma-Aldrich, Thermo Scientific (formerly Alfa Aesar), LGC Standards, and Santa Cruz Biotechnology, did not yield a specific product designated as a CRM for this compound.

This scarcity necessitates a shift in approach for analytical laboratories. In the absence of a formal CRM, researchers must turn to either analytical-grade standards, which may lack the comprehensive certification of a CRM, or the preparation and rigorous validation of in-house reference materials.

Comparison of this compound Reference Material Options

Due to the limited commercial availability, a direct comparison of CRM performance data is not feasible. Instead, this guide focuses on the critical parameters for evaluating any analytical standard for this compound, be it a commercially sourced chemical or an in-house preparation.

ParameterCommercially Available Analytical StandardIn-House Prepared StandardKey Considerations for this compound Analysis
Certification Typically supplied with a Certificate of Analysis (CoA) stating purity, but may not meet ISO 17034 and ISO/IEC 17025 requirements for a CRM.Requires comprehensive in-house validation to establish identity, purity, concentration, and uncertainty.Traceability to national or international standards is crucial for data defensibility.
Purity Purity levels are stated on the CoA (e.g., >95%). The method of determination (e.g., GC, NMR) should be specified.Purity must be determined using orthogonal analytical techniques (e.g., GC-MS, HPLC, qNMR).Potential impurities from synthesis, such as other chlorinated aldehydes or acrolein, must be identified and quantified.
Identity Confirmed by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, as documented in the CoA.Identity must be unequivocally confirmed using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).Spectral data should be carefully interpreted to confirm the correct isomer and rule out structural analogs.
Concentration For solutions, the concentration and solvent are provided. For neat materials, the purity value is used for preparing standards.The concentration of prepared solutions must be accurately determined, often by weight and with consideration of the material's purity.The high reactivity and volatility of this compound pose challenges in preparing and maintaining stable standard solutions.
Uncertainty A comprehensive uncertainty budget is a hallmark of a CRM, but may not be provided for a standard analytical grade material.The uncertainty of the assigned purity or concentration value must be calculated, considering all sources of error.This is a critical and often overlooked aspect of using in-house standards.
Stability Limited data may be available from the supplier. Short-term and long-term stability should be considered.Stability studies must be performed under defined storage conditions to establish a reliable shelf-life.This compound is known to be unstable and prone to polymerization, necessitating careful storage and handling.

Experimental Protocols: A Foundation for Reliable Measurement

Regardless of the source of the reference material, robust and validated analytical methods are essential. The following outlines a general workflow and key experimental considerations for the analysis of this compound.

Workflow for Establishing a this compound In-House Standard and its Use in Analysis

G cluster_0 Standard Preparation & Validation cluster_1 Sample Analysis synthesis Synthesis & Purification of this compound purity_analysis Purity Assessment (GC-MS, HPLC, qNMR) synthesis->purity_analysis identity_confirm Identity Confirmation (NMR, MS) synthesis->identity_confirm concentration Gravimetric Preparation of Stock Solution purity_analysis->concentration identity_confirm->concentration stability Stability Assessment concentration->stability cal_prep Preparation of Calibration Standards concentration->cal_prep sample_prep Sample Preparation (Extraction/Derivatization) instrument_analysis Instrumental Analysis (e.g., GC-MS) sample_prep->instrument_analysis cal_prep->instrument_analysis quantification Quantification instrument_analysis->quantification

Figure 1. Workflow for the preparation and use of an in-house this compound standard.

Key Experimental Methodologies

1. Synthesis and Purification of this compound (for In-house Standards)

  • Synthesis: this compound can be synthesized via the chlorination of acrolein. This process requires careful control of reaction conditions to minimize the formation of byproducts.

  • Purification: Purification is typically achieved through distillation. The purity of the collected fractions should be monitored by a suitable analytical technique like Gas Chromatography (GC).

2. Purity and Identity Confirmation

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable.

    • Injector: Split/splitless injector, with optimized temperature to prevent degradation.

    • Oven Program: A temperature ramp starting from a low temperature (e.g., 40°C) to ensure separation from volatile impurities.

    • Mass Spectrometer: Electron ionization (EI) source. The resulting mass spectrum should be compared with reference spectra for identity confirmation. Purity can be estimated from the peak area percentage, assuming equal response factors for impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Provide definitive structural information. The chemical shifts, coupling constants, and integration of the signals should be consistent with the structure of this compound. Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified internal standard.

3. Preparation of Standard Solutions

  • Due to its volatility and reactivity, stock solutions of this compound should be prepared gravimetrically in a suitable solvent (e.g., methanol, acetonitrile) at a low temperature.

  • The density of the solvent at the temperature of preparation should be used for accurate concentration calculations.

  • Working standards are prepared by serial dilution of the stock solution.

4. Stability Assessment

  • The concentration of the standard solutions should be monitored over time under specified storage conditions (e.g., -20°C, protected from light).

  • Analysis by a validated chromatographic method at regular intervals will establish the stability and define the expiry date of the standards.

Conclusion

The analysis of this compound presents a notable challenge due to the lack of commercially available Certified Reference Materials. Laboratories must therefore invest in the rigorous qualification of analytical-grade materials or the comprehensive preparation and validation of in-house standards. By employing a multi-faceted approach to purity and identity confirmation, and by carefully validating analytical methodologies, researchers can establish the necessary foundation for generating reliable and defensible data in their studies of this important analyte. The experimental workflows and considerations outlined in this guide provide a framework for navigating this analytical landscape.

Safety Operating Guide

Proper Disposal of 2-Chloroacrolein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of 2-Chloroacrolein

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a highly toxic and reactive chemical, it necessitates a stringent disposal protocol. This guide provides step-by-step procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is a lachrymator and is corrosive. It is toxic if inhaled, swallowed, or in contact with skin. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. An emergency eyewash and safety shower must be readily accessible.

Waste Collection and Segregation

All waste streams containing this compound must be treated as hazardous waste. This includes:

  • Unused or expired this compound.

  • Contaminated solutions and reaction mixtures.

  • Rinse water from cleaning contaminated apparatus.

  • Contaminated disposable materials such as pipette tips, gloves, and absorbent pads.

Drain disposal of any this compound-containing waste is strictly prohibited.[1][2][3]

Waste should be collected in a designated, properly labeled, and sealed container. The container must be compatible with this compound and clearly marked as "Hazardous Waste: this compound". It is crucial to segregate this compound waste from other chemical waste streams to prevent potentially violent reactions.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start Generate This compound Waste collect Collect in a Designated, Labeled, and Sealed Compatible Container start->collect segregate Segregate from Incompatible Chemicals collect->segregate storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources segregate->storage disposal_decision Disposal Method? storage->disposal_decision neutralization Chemical Neutralization (for small quantities, if feasible and approved) disposal_decision->neutralization Small Scale incineration Arrange for Professional Hazardous Waste Incineration disposal_decision->incineration Large Scale or As Per Institutional Policy end Waste Disposed neutralization->end incineration->end

Caption: Logical workflow for the safe disposal of this compound.

Chemical Neutralization Protocol for Small Quantities

For small quantities of this compound waste, a chemical neutralization procedure can be employed, adapted from protocols for the similar compound, acrolein. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Neutralization with Sodium Bisulfite

This protocol is based on the known reaction of aldehydes with sodium bisulfite.[4]

  • Preparation: In a chemical fume hood, prepare a 10% aqueous solution of sodium bisulfite. For every 1 volume of this compound waste, prepare at least 2 volumes of the 10% sodium bisulfite solution.

  • Neutralization: Slowly and with constant stirring, add the this compound waste to the sodium bisulfite solution. The reaction is exothermic, so the addition should be gradual to control the temperature.

  • Reaction Time: Allow the mixture to react for at least one hour, continuing to stir.

  • pH Adjustment: Check the pH of the resulting solution. If necessary, adjust the pH to be between 6.0 and 8.0 using a suitable acid or base.

  • Final Disposal: The neutralized solution should be collected as hazardous waste and disposed of through your institution's hazardous waste management program.

Large Quantity Disposal

For larger volumes of this compound waste, or if chemical neutralization is not feasible or permitted by your institution, the primary disposal method is high-temperature incineration by a licensed hazardous waste disposal company. Do not attempt to treat large quantities of this compound in the laboratory.

Data Presentation: Disposal Parameters

ParameterGuidelineSource
Waste Classification Acutely Toxic Hazardous Waste[2]
Disposal Method High-Temperature Incineration or Chemical Neutralization (small scale)[4]
Neutralizing Agent 10% Sodium Bisulfite Solution[4]
Storage Cool, dry, well-ventilated area away from ignition sources[1][3]
Container Type Compatible, sealed, and clearly labeled[1]

Spill Management

In the event of a this compound spill, evacuate the area immediately and alert others. If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste. For large spills, or if you are not equipped to handle the spill, contact your institution's environmental health and safety department immediately.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.